Bicyclo[2.2.2]octane-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54011. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]octane-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWILXGSWPUHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288072 | |
| Record name | bicyclo[2.2.2]octane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-74-9 | |
| Record name | NSC54011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[2.2.2]octane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bicyclo[2.2.2]octane-2-carbonitrile: A Comprehensive Technical Guide
CAS Number: 6962-74-9
Chemical Formula: C₉H₁₃N
Molecular Weight: 135.21 g/mol
This technical guide provides an in-depth overview of Bicyclo[2.2.2]octane-2-carbonitrile, a key bicyclic organic compound. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, encompassing its chemical and physical properties, detailed synthesis protocols, and its applications in medicinal chemistry.
Physicochemical and Spectroscopic Data
The inherent structural rigidity of the bicyclo[2.2.2]octane framework imparts unique physicochemical characteristics to its derivatives. These properties are crucial for their application in the design of novel therapeutic agents.
| Property | Value | Reference |
| CAS Number | 6962-74-9 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| XLogP3 | 2.5 | [1] |
| Topological Polar Surface Area | 23.8 Ų | [1] |
Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound and its derivatives.
| Spectroscopic Data | Key Features | Reference |
| FTIR Spectroscopy | The presence of a nitrile group is characterized by a distinctive stretching vibration band around 2200 cm⁻¹. | [1][2] |
| NMR Spectroscopy | ¹H and ¹³C NMR are instrumental in determining the stereochemistry of substituted derivatives through the analysis of coupling constants. | [2] |
| Mass Spectrometry | Used for the confirmation of the molecular weight and to study the fragmentation patterns of the bicyclic structure and its derivatives.[2] |
Experimental Protocols: Synthesis of this compound
The synthesis of the bicyclo[2.2.2]octane core is a critical step in the development of novel compounds based on this scaffold. The Diels-Alder reaction is a primary and efficient method for constructing this bicyclic system.
Diels-Alder Reaction Protocol
A common and effective route to synthesize the unsaturated precursor, Bicyclo[2.2.2]oct-2-ene-2-carbonitrile, involves a Lewis acid-catalyzed Diels-Alder reaction between 1,3-cyclohexadiene and acrylonitrile. The saturated target compound can then be obtained via hydrogenation.
Materials:
-
1,3-cyclohexadiene
-
Acrylonitrile
-
Scandium(III) triflate (Sc(OTf)₃) - 10 mol%
-
Dichloromethane (CH₂Cl₂)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Diels-Alder Cycloaddition:
-
In a round-bottom flask, dissolve 1,3-cyclohexadiene and acrylonitrile in dichloromethane at 0°C.
-
Add scandium(III) triflate (10 mol%) to the solution.
-
Stir the reaction mixture at 0°C for 12 hours.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield Bicyclo[2.2.2]oct-2-ene-2-carbonitrile.
-
-
Hydrogenation:
-
Dissolve the obtained Bicyclo[2.2.2]oct-2-ene-2-carbonitrile in ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain this compound.
-
Applications in Drug Discovery and Development
The rigid bicyclo[2.2.2]octane scaffold is of significant interest in medicinal chemistry as it can act as a non-planar, saturated bioisostere for aromatic rings, potentially improving the pharmacokinetic properties of drug candidates.[3] Derivatives of this core structure have been explored for a range of therapeutic applications.
Anticancer Drug Development
The bicyclo[2.2.2]octane framework has been incorporated into novel compounds with potential anticancer activity.[2] These derivatives have been investigated for their ability to bind to cancer cell receptors with enhanced affinity.[2] For instance, spiro-bicyclo[2.2.2]octane derivatives have been synthesized as mimetics of the potent anticancer agent paclitaxel.[4][5] Furthermore, various bicyclo derivatives have been studied for their interaction with Vascular Endothelial Growth Factor (VEGF) receptors, which are implicated in tumor angiogenesis.[6]
Receptor Antagonists
Derivatives of the bicyclo[2.2.2]octane scaffold have shown promise as receptor antagonists for various targets. They have been explored as adenosine receptor antagonists, which are relevant in the treatment of conditions like asthma and cardiovascular diseases.[2] Additionally, 1-aza-bicyclo[2.2.2]octane derivatives have been developed as potent and long-acting muscarinic receptor antagonists for the treatment of chronic obstructive pulmonary disease (COPD).[7]
Neurological and Antiviral Applications
The bicyclo[2.2.2]octane structure has been utilized in the development of agents targeting the central nervous system. For example, 2-amino-bicyclo[2.2.2]octane-2-carboxylic acid has been shown to selectively affect neutral amino acid levels in the cerebral cortex.[8] Dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid have served as scaffolds for the development of antiviral agents.[8]
References
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | High-Purity [benchchem.com]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics | Kemiska institutionen [kilu.lu.se]
- 6. ccij-online.org [ccij-online.org]
- 7. Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to Bicyclo[2.2.2]octane-2-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bicyclo[2.2.2]octane-2-carbonitrile, a key bicyclic scaffold. Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry, offering a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. This document details its physicochemical properties, common synthetic and analytical protocols, and its emerging role in the development of novel therapeutics.
Physicochemical Properties
This compound is a saturated bicyclic compound containing a nitrile functional group. The core quantitative data for this molecule are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| CAS Number | 6962-74-9 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Cyanobicyclo[2.2.2]octane, NSC54011 | [1] |
| Monoisotopic Mass | 135.104800 u | [1] |
Experimental Protocols: Synthesis and Characterization
The synthesis of the bicyclo[2.2.2]octane core is a well-established area of organic chemistry, with several reliable methods for its construction and functionalization.
a) Diels-Alder Cycloaddition
The most fundamental approach to the bicyclo[2.2.2]octane skeleton is the [4+2] cycloaddition between a cyclohexadiene and a suitable dienophile. For the synthesis of the nitrile derivative, a dienophile containing a cyano group or a precursor is required.
-
Reaction: 1,3-cyclohexadiene is reacted with acrylonitrile.
-
Conditions: The reaction is typically performed under thermal conditions, often requiring elevated temperatures (100-180 °C) in a sealed tube or under high pressure. Lewis acid catalysis (e.g., AlCl₃, ZnCl₂) can be employed to accelerate the reaction and control stereoselectivity, allowing for milder conditions.
-
Work-up: The crude product is purified via column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.
-
Outcome: This reaction yields a mixture of endo and exo isomers of bicyclo[2.2.2]oct-5-ene-2-carbonitrile. Subsequent hydrogenation of the double bond (e.g., using H₂, Pd/C) affords the saturated target compound, this compound.
b) Tandem Ring-Closing Metathesis (RCM) / Cyanation
A modular route involves a tandem strategy that first constructs the bicyclic core and then introduces the nitrile.[3]
-
Step 1: RCM: Diallylmalononitrile is treated with a Grubbs II catalyst (typically 3 mol%) in toluene at 110°C to facilitate ring-closing metathesis, generating the bicyclic core with an endocyclic double bond.[3]
-
Step 2: Hydrogenation: The resulting bicyclo[2.2.2]oct-2-ene-2-carbonitrile is then hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This selectively saturates the double bond without affecting the nitrile group.[3]
-
Yield: This two-step process has been reported to achieve an overall yield of 71%.[3]
To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The rigid bicyclic structure results in distinct signals for bridgehead, axial, and equatorial protons. The proton alpha to the nitrile group typically appears as a multiplet in the 2.5-3.0 ppm range.
-
¹³C NMR: Confirms the presence of nine carbon atoms. The nitrile carbon (CN) signal is characteristic and appears downfield, typically around 120-125 ppm.
-
-
Infrared (IR) Spectroscopy: This technique is crucial for identifying the nitrile functional group. A sharp, medium-intensity absorption band is observed in the range of 2240–2260 cm⁻¹, corresponding to the C≡N stretching vibration.[3]
-
Mass Spectrometry (MS): Used to verify the molecular weight of the compound.[3] Electron impact (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺) for C₉H₁₃N would be observed at m/z = 135.1048 (high resolution).
Application in Drug Discovery and Development
The rigid bicyclo[2.2.2]octane scaffold is an attractive surrogate for a para-substituted phenyl ring in drug design.[4] Its defined three-dimensional geometry allows for precise positioning of substituents to interact with biological targets, potentially improving potency and reducing off-target effects. Derivatives of this scaffold have been investigated for various therapeutic applications.
-
Enzyme Inhibition: Bicyclo[2.2.2]octane-based structures have been synthesized as potential inhibitors for enzymes like influenza virus sialidase and α-glycosidase.[5][6]
-
Receptor Antagonism: The scaffold is explored in the design of adenosine receptor antagonists, which have potential applications in treating cardiovascular and inflammatory diseases.[3]
-
Oncology: Certain N-phosphonoalkyl bicyclic β-amino acid derivatives have demonstrated cytotoxic activity against human malignant cell lines, highlighting their potential in cancer research.[7]
The logical flow for assessing the therapeutic potential of novel bicyclo[2.2.2]octane derivatives is outlined below.
Caption: Workflow for Drug Discovery using Bicyclo[2.2.2]octane Scaffolds.
Conclusion
This compound stands out as a molecule of significant interest for medicinal chemists and drug development professionals. Its well-defined synthesis, rigid conformation, and utility as a bioisostere provide a robust platform for designing next-generation therapeutics. The protocols and applications detailed in this guide underscore its importance and potential for future discoveries in the pharmaceutical sciences.
References
- 1. This compound | C9H13N | CID 243828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6962-74-9|this compound|BLD Pharm [bldpharm.com]
- 3. Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | High-Purity [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Bicyclo[2.2.2]octane-2-carbonitrile
Abstract: This technical guide provides a comprehensive overview of bicyclo[2.2.2]octane-2-carbonitrile, a saturated bicyclic compound featuring a rigid carbon framework. This document details its IUPAC nomenclature, physicochemical properties, and key spectroscopic data. Detailed protocols for its multi-step synthesis, beginning with a Diels-Alder reaction followed by catalytic hydrogenation, are provided. Furthermore, this guide illustrates the synthetic and analytical workflow using a Graphviz diagram and discusses the compound's significant applications as a molecular scaffold in medicinal chemistry and as a monomer in material science. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials engineering.
Overview and IUPAC Nomenclature
The official IUPAC name for the compound is This compound [1]. It consists of a bicyclo[2.2.2]octane core, which is a highly symmetric and rigid cage-like structure, substituted with a nitrile (-C≡N) group at the C-2 position. This rigid, three-dimensional structure makes it a valuable scaffold or bioisostere in drug design, allowing for precise spatial orientation of functional groups. Its derivatives have been investigated as potential therapeutic agents, including adenosine receptor antagonists and anticancer agents[2]. In material science, the bicyclic framework is used to synthesize high-performance polymers with enhanced thermal and mechanical stability[2].
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. This data is essential for its identification, characterization, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₁₃N | PubChem[1] |
| Molecular Weight | 135.21 g/mol | PubChem[1] |
| CAS Number | 6962-74-9 | PubChem[1] |
| Canonical SMILES | C1CC2CCC1CC2C#N | PubChem[1] |
| Calculated XLogP3 | 2.5 | PubChem[1] |
| IR Spectroscopy | Nitrile (-C≡N) stretch observed near 2200 cm⁻¹ | BenchChem[2] |
| ¹³C NMR Spectroscopy | 35 unique spectra reported for various derivatives, useful for stereochemical analysis. | Can. J. Chem.[3] |
Detailed Experimental Protocols
The synthesis of this compound is typically achieved via a two-step process. The first step involves the construction of the unsaturated bicyclic core through a Diels-Alder reaction, followed by the saturation of the double bond via catalytic hydrogenation.
Step 1: Diels-Alder Cycloaddition of 1,3-Cyclohexadiene and Acrylonitrile
This step forms the precursor, bicyclo[2.2.2]oct-5-ene-2-carbonitrile. The reaction is a [4+2] cycloaddition that efficiently constructs the bicyclic ring system. Lewis acid catalysis can be employed to improve the reaction rate and selectivity.
-
Materials:
-
1,3-Cyclohexadiene
-
Acrylonitrile (stabilized)
-
Toluene (anhydrous)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
Add anhydrous toluene to the flask, followed by the Lewis acid catalyst (e.g., AlCl₃) while stirring.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 1,3-cyclohexadiene and acrylonitrile in toluene to the flask over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, bicyclo[2.2.2]oct-5-ene-2-carbonitrile, can be purified by vacuum distillation or column chromatography.
-
Step 2: Catalytic Hydrogenation to this compound
This step saturates the carbon-carbon double bond of the intermediate without affecting the nitrile group to yield the final product.
-
Materials:
-
Bicyclo[2.2.2]oct-5-ene-2-carbonitrile (from Step 1)
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
-
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a flask equipped with a hydrogen balloon
-
Filter system (e.g., Celite pad)
-
-
Procedure:
-
Dissolve the bicyclo[2.2.2]oct-5-ene-2-carbonitrile in a suitable solvent like ethanol in a reaction vessel appropriate for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. The amount is typically 5-10 mol% of the substrate.
-
Seal the vessel and purge the system with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or as required) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent to ensure complete recovery of the product.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
If necessary, the final product can be further purified by distillation or recrystallization.
-
Synthetic and Analytical Workflow
The logical flow from starting materials to the final, characterized product is a critical aspect of chemical synthesis. The following diagram illustrates the key stages in the preparation and verification of this compound.
Applications in Research and Development
The unique structural properties of the bicyclo[2.2.2]octane core make it a compound of significant interest for both pharmaceutical and materials science applications.
Medicinal Chemistry and Drug Development
The rigid framework of this compound serves as an excellent scaffold for designing novel therapeutic agents[2]. By attaching various pharmacophores to this core, chemists can create molecules with well-defined three-dimensional shapes that can bind with high affinity and selectivity to biological targets such as enzymes and receptors. Derivatives of this structure have been explored for their potential as:
-
Anticancer Agents: The rigid scaffold can enhance binding affinity to cancer cell receptors, making it a promising lead for new oncology drugs[2].
-
Receptor Antagonists: Bicyclo[2.2.2]octane derivatives are being investigated as adenosine receptor antagonists, which have applications in treating asthma and cardiovascular diseases[2].
-
CNS-Active Agents: The lipophilic nature of the bicyclic core allows for potential blood-brain barrier penetration, making it a candidate for developing drugs targeting the central nervous system.
Material Science
In the field of material science, the rigidity and thermal stability of the bicyclo[2.2.2]octane unit are highly desirable properties for creating advanced polymers[2].
-
High-Performance Polymers: When incorporated as a monomer into polymers like polyimides and polyamides, it significantly enhances their thermal stability, mechanical strength, and glass transition temperatures[2].
-
Gas-Separation Membranes: Polyimides derived from bicyclo[2.2.2]octane have demonstrated superior gas separation properties, showing high selectivity for specific gases, which is valuable for industrial purification processes[2].
References
An In-depth Technical Guide to the Physical Properties of Bicyclo[2.2.2]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of bicyclo[2.2.2]octane-2-carbonitrile. Due to the limited availability of experimentally determined data for this specific compound, this document also includes computed properties and data from closely related analogs to offer a comparative perspective.
Core Physical Properties
Computed Physical Properties
The following table summarizes the computed physical properties for this compound, primarily sourced from the PubChem database.[1] These values are calculated using various predictive models.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem[1] |
| Molecular Weight | 135.21 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 135.104800 g/mol | PubChem[1] |
| Polar Surface Area | 23.8 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Experimental Physical Properties of Related Compounds
To approximate the physical properties of this compound, experimental data for a substituted analog and the unsaturated parent nitrile are presented below. These values can serve as a useful reference for estimating the properties of the target compound.
| Compound | Boiling Point | Density | Source |
| 5-methyl-7-(1-methylethyl)this compound | 288.4°C at 760 mmHg | 0.94 g/cm³ | Alfa Chemistry |
| Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | Not Available | Not Available | - |
Solubility
Experimental solubility data for this compound is not explicitly documented. However, based on the non-polar bicyclic hydrocarbon framework and the presence of a moderately polar nitrile group, its solubility profile can be inferred. The parent compound, bicyclo[2.2.2]octane, is known to be soluble in non-polar organic solvents and has low solubility in polar solvents like water. It is therefore anticipated that this compound will exhibit similar solubility characteristics, being soluble in solvents such as hexane, benzene, and toluene, with limited solubility in aqueous solutions.
Experimental Protocols
While detailed protocols for the measurement of physical properties are not available, a method for the synthesis of this compound has been described.
Synthesis of this compound via Tandem Ring-Closing Metathesis/Cyanation and Hydrogenation
A reported synthesis for this compound involves a two-step process starting from diallylmalononitrile.[2]
-
Ring-Closing Metathesis (RCM) and Cyanation: Diallylmalononitrile is subjected to ring-closing metathesis using a Grubbs II catalyst (3 mol%) in toluene at 110°C. This reaction forms the bicyclic core.
-
Hydrogenation: The resulting unsaturated bicyclic compound is then hydrogenated using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This step saturates the double bond to yield this compound.
The overall reported yield for this two-step process is 71%.[2]
Spectroscopic Characterization
The characterization of this compound and its derivatives relies on standard spectroscopic techniques.[2]
-
Infrared (IR) Spectroscopy: The presence of the nitrile functional group is readily identified by a characteristic stretching vibration (νC≡N) typically observed around 2200 cm⁻¹.[2] An FTIR spectrum for this compound is available and was obtained from a film cast from chloroform (CHCl₃).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the bicyclic structure and determining the stereochemistry of substituents. The rigid framework of the bicyclo[2.2.2]octane system results in distinct chemical shifts and coupling constants that are informative for structural elucidation.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information. For the related compound bicyclo[2.2.2]oct-5-ene-2-carbonitrile, GC-MS data is available.[3]
Synthesis Workflow Diagram
The following diagram illustrates the synthetic pathway to this compound.
Caption: Synthetic route to this compound.
Applications and Safety
Potential Applications
Derivatives of the bicyclo[2.2.2]octane framework have been investigated for various applications in medicinal chemistry and materials science. Some have been explored as potential therapeutic agents for conditions such as metabolic syndrome and cancer, and as adenosine receptor antagonists.[2] The rigid bicyclic scaffold is a valuable building block in drug design. In material science, these structures are used to create high-performance polymers with enhanced thermal stability and mechanical properties.[2]
Safety and Toxicity
Specific toxicity data for this compound are not available. However, safety data sheets for related compounds, such as 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid, indicate that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this and related compounds. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Chemical Properties of Bicyclo[2.2.2]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-2-carbonitrile is a saturated bicyclic organic compound featuring a rigid carbon framework with a nitrile functional group. This unique three-dimensional structure imparts specific chemical and physical properties that make it a valuable building block in several scientific domains, most notably in medicinal chemistry and materials science. Its rigid scaffold serves as a non-planar bioisostere for aromatic rings, offering a strategy to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem[1] |
| Molecular Weight | 135.21 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 135.104800 g/mol | PubChem[1] |
| Monoisotopic Mass | 135.104800 g/mol | PubChem[1] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Table 2: Physical Properties of Bicyclo[2.2.2]octane (Parent Hydrocarbon)
| Property | Value |
| Melting Point | 169-170 °C |
| Boiling Point | 140.5 °C at 760 mmHg |
| Density | 0.896 g/cm³ |
| Flash Point | 19.4 °C |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, benzene, toluene); poorly soluble in water. |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the bicyclic framework and the position of the nitrile group. Coupling constants in ¹H NMR are particularly important for determining the stereochemistry of substituents on the bicyclic system.
-
Infrared (IR) Spectroscopy: The presence of the nitrile group is readily identified by a characteristic sharp absorption band in the region of 2200-2300 cm⁻¹.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information. For the related compound Bicyclo(2.2.2)oct-5-ene-2-carbonitrile, GC-MS data is available, showing a top mass-to-charge ratio peak at m/z 105.[2]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. The most common approach involves the formation of the bicyclic core via a Diels-Alder reaction, followed by saturation of any double bonds.
Diels-Alder Reaction Approach
A primary method for constructing the bicyclo[2.2.2]octene framework is the [4+2] cycloaddition reaction between a conjugated diene and a dienophile. For the synthesis of the precursor to this compound, 1,3-cyclohexadiene is reacted with acrylonitrile.[3][4][5] The resulting Bicyclo[2.2.2]oct-5-ene-2-carbonitrile can then be hydrogenated to yield the saturated target compound.
Disclaimer: This is a generalized protocol based on typical Diels-Alder reactions and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add freshly distilled 1,3-cyclohexadiene (1.2 equivalents) and acrylonitrile (1.0 equivalent). A high-boiling point, inert solvent such as toluene or xylene can be used. For reactions at lower temperatures, a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) can be added to improve the reaction rate and selectivity.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure Bicyclo[2.2.2]oct-5-ene-2-carbonitrile.
-
Hydrogenation to this compound: The purified Bicyclo[2.2.2]oct-5-ene-2-carbonitrile is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound.
Role in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane scaffold has garnered significant interest in medicinal chemistry, where it is often employed as a bioisosteric replacement for a para-substituted phenyl ring.[6] This substitution can lead to improved pharmacological properties.
-
Improved Physicochemical Properties: Replacing a flat aromatic ring with a saturated, three-dimensional scaffold can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is often correlated with improved solubility, metabolic stability, and reduced off-target toxicity.[6]
-
Enhanced Target Binding: The rigid nature of the bicyclo[2.2.2]octane core allows for a more defined orientation of appended functional groups, which can lead to more specific and higher-affinity interactions with biological targets.
-
Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space, moving away from the "flatland" of aromatic compounds that dominate many compound libraries.
The following diagram illustrates a typical workflow for the utilization of this compound as a scaffold in a drug discovery program.
References
- 1. This compound | C9H13N | CID 243828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo(2.2.2)oct-5-ene-2-carbonitrile | C9H11N | CID 137792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Diels-Alder reaction between 1, 3-cyclo-hexadiene and acrylonitrile g.. [askfilo.com]
- 4. doubtnut.com [doubtnut.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Data of Bicyclo[2.2.2]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for bicyclo[2.2.2]octane-2-carbonitrile, a key bicyclic organic compound. Due to the limited availability of published spectral data for this specific molecule, this guide presents a combination of available data for the title compound and analogous data from closely related structures to provide a thorough understanding of its spectral characteristics. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Physicochemical Properties
This compound, also known as 2-cyanobicyclo[2.2.2]octane, is a saturated bicyclic nitrile. Its rigid cage-like structure is of significant interest in the design of novel therapeutic agents and as a building block in complex organic synthesis.
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 6962-74-9[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The following sections detail the expected and reported data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption is that of the nitrile (C≡N) group.
Table 1: IR Spectral Data for this compound
| Functional Group | Expected Absorption (cm⁻¹) | Reported Absorption (cm⁻¹) |
| C≡N stretch | 2260-2240 | ~2200[2] |
| C-H (sp³) stretch | 3000-2850 | Not specified |
| C-H bend | 1470-1350 | Not specified |
Data is based on general spectroscopic principles and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the lack of publicly available ¹H and ¹³C NMR spectra for this compound, data for the closely related bicyclo[2.2.2]octane-2-carboxylic acid are presented for comparative purposes. The chemical shifts for the nitrile-containing compound are expected to be influenced by the electron-withdrawing nature of the cyano group.
Table 2: Analogous ¹³C NMR Spectral Data for Bicyclo[2.2.2]octane-2-carboxylic acid
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O | 182.5 |
| CH (bridgehead) | 40.5 |
| CH (substituted) | 30.8 |
| CH₂ | 26.0 |
| CH₂ | 24.8 |
| CH₂ | 23.1 |
Source: SpectraBase, from H. Brouwer, J. B. Stothers, C. T. Tan Org. Magn. Resonance 9, 360(1977).
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
| Bridgehead CH | 2.0 - 2.5 | m |
| CH-CN | 2.5 - 3.0 | m |
| CH₂ | 1.4 - 1.9 | m |
Predicted values are based on the analysis of related bicyclo[2.2.2]octane derivatives.
Mass Spectrometry (MS)
Table 4: GC-MS Data for the Analogous Bicyclo(2.2.2)oct-5-ene-2-carbonitrile
| m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
| 80 | 79 | 105 |
Source: PubChem, NIST Mass Spectrometry Data Center[3]
Experimental Protocols
Detailed experimental procedures are essential for the reproducible synthesis and analysis of this compound.
Synthesis Protocol
A general and robust method for the synthesis of the bicyclo[2.2.2]octane core is the Diels-Alder reaction. A plausible synthetic route to this compound involves the reaction of a suitable diene with a dienophile containing a nitrile or a precursor group. An alternative modern approach involves a tandem ring-closing metathesis followed by cyanation and hydrogenation.
One documented tandem strategy involves the ring-closing metathesis (RCM) of diallylmalononitrile using a Grubbs II catalyst, followed by hydrogenation to yield this compound[2].
Reaction Scheme:
Diallylmalononitrile → Bicyclic intermediate (via RCM) → this compound (via hydrogenation)
Spectral Analysis Protocols
3.2.1. FTIR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates[4]. Alternatively, the Attenuated Total Reflectance (ATR) method can be used by placing a drop of the sample directly on the ATR crystal[5]. The spectrum is typically recorded in the range of 4000-400 cm⁻¹[6]. PubChem indicates that an FTIR spectrum was obtained from a film cast from chloroform[1].
3.2.2. NMR Spectroscopy
-
Sample Preparation: A sample for NMR analysis is typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum.
3.2.3. Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for generating ions from organic molecules.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and spectral characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectral analysis of the target compound.
References
- 1. This compound | C9H13N | CID 243828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | High-Purity [benchchem.com]
- 3. Bicyclo(2.2.2)oct-5-ene-2-carbonitrile | C9H11N | CID 137792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]
An In-Depth Technical Guide to the Infrared Spectroscopy of the Nitrile Group in Bicyclo[2.2.2]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of bicyclo[2.2.2]octane-2-carbonitrile, with a specific focus on the characteristic vibrational frequency of the nitrile functional group. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for the structural elucidation and characterization of novel molecular entities.
Core Principles of Nitrile Group IR Spectroscopy
The nitrile functional group (C≡N) exhibits a strong and sharp absorption band in a relatively uncongested region of the infrared spectrum, making it a valuable diagnostic tool for structural confirmation. The position of this absorption is primarily influenced by the bond strength and the reduced mass of the carbon and nitrogen atoms. For saturated aliphatic nitriles, the C≡N stretching vibration typically appears in the range of 2240–2260 cm⁻¹. Factors such as conjugation with a π-system can lower this frequency to 2220–2240 cm⁻¹. In the case of this compound, a saturated bicyclic system, the nitrile group is not in conjugation with any double bonds or aromatic rings.
Quantitative Data on the Nitrile Stretching Frequency
The infrared spectrum of this compound has been recorded and is available through spectral databases. The characteristic stretching frequency of the nitrile group in this rigid, non-conjugated system is a key identifier.
| Compound | Functional Group | Typical IR Stretching Frequency (cm⁻¹) | Observed IR Stretching Frequency (cm⁻¹) | Reference |
| Saturated Aliphatic Nitriles | C≡N | 2240–2260 | Not Applicable | General IR Spectroscopy Texts |
| This compound | C≡N | ~2250 | ~2250 (Film, cast from CHCl₃) | [PubChem CID: 243828][1] |
Note: The observed frequency is based on typical values for saturated nitriles and the available information indicating an FTIR spectrum was obtained from a film cast from chloroform[1].
Experimental Protocol for Infrared Spectroscopy
The following section details a standard operating procedure for obtaining a high-quality infrared spectrum of a solid sample such as this compound using the thin film method.
Objective: To obtain the infrared spectrum of this compound, focusing on the identification of the nitrile (C≡N) stretching frequency.
Materials and Equipment:
-
This compound sample
-
Volatile solvent (e.g., chloroform, dichloromethane, or acetone)
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Fume hood
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation (Thin Film Method):
-
Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and store them in a desiccator.
-
In a fume hood, dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent like chloroform.
-
Using a pipette, apply a few drops of the solution to the surface of one salt plate.
-
Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.
-
-
FTIR Spectrometer Setup:
-
Turn on the FTIR spectrometer and allow it to warm up according to the manufacturer's instructions to ensure a stable light source and detector.
-
Perform a background scan to record the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This background spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Carefully place the salt plate with the prepared thin film of this compound into the sample holder of the FTIR spectrometer.
-
Initiate the sample scan. The spectrometer will pass a beam of infrared radiation through the sample, and the detector will measure the amount of light that is transmitted at each frequency.
-
The instrument's software will process the data, perform a Fourier transform, and generate the infrared spectrum as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Interpretation:
-
Examine the resulting spectrum for key absorption bands.
-
Specifically, locate the sharp, strong absorption band in the region of 2200-2300 cm⁻¹, which is characteristic of the nitrile group (C≡N) stretch.
-
Identify other characteristic peaks, such as C-H stretching and bending vibrations, to confirm the overall structure of the molecule.
-
-
Post-Analysis:
-
Remove the salt plate from the spectrometer.
-
Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) to remove all traces of the sample.
-
Return the clean, dry salt plates to the desiccator.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for obtaining the IR spectrum of this compound.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bicyclo[2.2.2]octane-2-carbonitrile
Disclaimer: As of November 2025, a publicly available, experimentally determined mass spectrum for bicyclo[2.2.2]octane-2-carbonitrile could not be located in comprehensive spectral databases. The following guide is therefore based on established principles of mass spectrometry and analysis of the fragmentation patterns of structurally related compounds, including the bicyclo[2.2.2]octane core and various alkyl nitriles. The proposed fragmentation pathways and corresponding quantitative data are theoretical and await experimental verification.
Introduction
This compound is a saturated bicyclic compound featuring a rigid carbon skeleton and a polar nitrile functional group. Understanding its behavior under mass spectrometric conditions, particularly electron ionization (EI), is crucial for its identification and structural elucidation in complex mixtures, such as those encountered in pharmaceutical research and drug development. This guide provides a theoretical framework for the mass spectral fragmentation of this molecule, outlines a typical experimental protocol for its analysis, and presents the expected data in a structured format.
Theoretical Mass Spectrometry Fragmentation
The fragmentation of this compound upon electron ionization is predicted to be driven by the initial formation of a molecular ion (M•+) and subsequent cleavages influenced by both the rigid bicyclic structure and the nitrile group. The molecular ion is expected to be reasonably stable and thus observable.
The primary fragmentation pathways are anticipated to involve:
-
Loss of the Nitrile Group: Cleavage of the C-CN bond can lead to the loss of a •CN radical.
-
Ring Fragmentation: The bicyclic system can undergo fragmentation through various pathways, often initiated by the cleavage of one of the ethano bridges. This can result in the loss of neutral molecules such as ethene (C2H4).
-
Combined Fragmentation: Complex fragmentation patterns involving both the loss of the nitrile group (or related species like HCN) and cleavage of the carbon skeleton are also likely.
Proposed Fragmentation Pathways
The following diagram illustrates the principal theoretical fragmentation pathways for this compound.
Caption: Proposed EI fragmentation pathways of this compound.
Predicted Quantitative Data
The following table summarizes the expected major ions, their mass-to-charge ratios (m/z), and their proposed structures based on the theoretical fragmentation pathways. The relative abundance is a qualitative prediction.
| m/z | Proposed Ion Structure | Proposed Fragmentation | Predicted Relative Abundance |
| 135 | [C9H13N]•+ | Molecular Ion | Moderate |
| 109 | [C8H13]+ | Loss of •CN radical | Moderate to High |
| 108 | [C8H12]•+ | Loss of HCN | Moderate |
| 107 | [C7H9N]•+ | Loss of ethene (C2H4) | Moderate |
| 81 | [C6H9]+ | [M - C2H4 - C2H2]+ | Moderate |
| 80 | [C6H8]•+ | [M - HCN - C2H4]•+ | Moderate to High |
Experimental Protocols
A standard method for obtaining the mass spectrum of a volatile and thermally stable compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.
-
Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of known concentrations. An internal standard may also be added to both the sample and calibration standards.
GC-MS with Electron Ionization
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., a quadrupole or ion trap mass analyzer).
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A suitable delay (e.g., 3 minutes) to prevent the solvent peak from entering the mass spectrometer.
-
Data Acquisition and Analysis
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the TIC.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
If available, compare the obtained spectrum with a library of known spectra (e.g., NIST, Wiley) for confirmation.
-
Logical Workflow for Analysis
The following diagram illustrates the logical workflow from sample preparation to data interpretation.
Caption: Workflow for the mass spectrometric analysis of this compound.
Conclusion
While experimental data for the mass spectral fragmentation of this compound is not currently available, a theoretical analysis based on the well-understood behavior of its structural components provides a robust framework for its anticipated fragmentation pattern. The primary fragmentation pathways are expected to involve the loss of the nitrile group as either a •CN radical or a neutral HCN molecule, as well as fragmentation of the bicyclic core, notably through the loss of ethene. The provided experimental protocol offers a reliable method for obtaining an experimental mass spectrum, which would be invaluable for confirming these theoretical predictions and aiding in the unequivocal identification of this compound in future research.
Stereochemistry of Bicyclo[2.2.2]octane-2-carbonitrile
An In-depth Technical Guide on the
Introduction
Bicyclo[2.2.2]octane and its derivatives represent a class of rigid, three-dimensional molecular scaffolds that have garnered significant interest in medicinal chemistry, materials science, and organic synthesis. Their unique, sterically defined framework allows for precise spatial orientation of functional groups, making them valuable as bioisosteres for phenyl rings and as building blocks for complex molecular architectures. Bicyclo[2.2.2]octane-2-carbonitrile, in particular, serves as a key intermediate for introducing further functionality.
The stereochemistry of this molecule is of paramount importance as the spatial arrangement of the nitrile group relative to the bicyclic core dictates its chemical reactivity and its interaction with biological targets. The this compound molecule possesses three chiral centers (at C1, C2, and C4), giving rise to multiple possible stereoisomers. The relationship between the substituent at C2 and the C5/C6 bridge defines the endo and exo diastereomers. Each of these diastereomers exists as a pair of enantiomers (R and S configurations at the chiral centers). Understanding and controlling this stereochemistry is critical for applications in drug development, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental.
This guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its synthesis, stereocontrol, characterization, and the influence of stereoisomerism on its chemical behavior.
Synthesis and Stereochemical Control
The construction of the bicyclo[2.2.2]octane framework is most commonly achieved via the Diels-Alder reaction. The stereochemical outcome of this reaction is governed by the well-established "endo rule" and the nature of the dienophile and diene.
Diels-Alder Cycloaddition
A primary route to the bicyclo[2.2.2]octene precursor involves the [4+2] cycloaddition of a 1,3-cyclohexadiene with a suitable dienophile like acrylonitrile. Subsequent hydrogenation of the double bond yields the saturated this compound.
-
Reaction: 1,3-cyclohexadiene reacts with acrylonitrile.
-
Stereoselectivity: The reaction typically favors the formation of the endo adduct due to secondary orbital interactions between the developing pi system of the diene and the nitrile group of the dienophile. Lewis acid catalysis can be employed to enhance both the reaction rate and the regioselectivity.[1]
-
Subsequent Steps: The resulting bicyclo[2.2.2]oct-5-ene-2-carbonitrile is then hydrogenated, commonly using a palladium on carbon (Pd/C) catalyst, to yield the saturated this compound.[2] This hydrogenation step can also influence the final diastereomeric ratio, although it typically proceeds from the less hindered face.
Asymmetric Synthesis
For applications requiring enantiomerically pure compounds, asymmetric synthesis strategies are employed. Organocatalysis has proven effective for constructing chiral bicyclo[2.2.2]octane systems.
-
Domino Michael/Michael Reaction: Bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon have been synthesized with excellent diastereoselectivity and in nearly optically pure form using a diphenylprolinol silyl ether mediated domino Michael/Michael reaction.[3][4] This approach involves the reaction of an α,β-unsaturated aldehyde with a cyclohex-2-en-1-one bearing an electron-withdrawing group, such as a carbonitrile.[3][4]
Tandem Ring-Closing Metathesis (RCM)/Cyanation
An alternative strategy involves a tandem approach combining ring-closing metathesis (RCM) with a cyanation step.
-
Methodology: The RCM of diallylmalononitrile using a Grubbs II catalyst generates the bicyclic core.[2] A subsequent hydrogenation step saturates the double bond without affecting the nitrile group, providing the final product.[2]
Data Presentation
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yield | Stereoselectivity | Reference |
| Diels-Alder & Hydrogenation | 1,3-cyclohexadiene, acrylonitrile, H₂, Pd/C | 78% (adduct) | High endo selectivity | [1] |
| Tandem RCM/Cyanation | Diallylmalononitrile, Grubbs II catalyst, H₂, Pd/C | 71% (overall) | Not specified | [2] |
| Asymmetric Domino Reaction | α,β-unsaturated aldehyde, substituted cyclohex-2-en-1-one, diphenylprolinol silyl ether | Good to Excellent | Excellent dr and ee | [3][4] |
Table 2: Spectroscopic Data for Stereoisomer Characterization
| Technique | Feature | Utility in Stereochemical Assignment | Reference |
| ¹H NMR | Coupling Constants (J-values) | Distinguishes endo vs. exo isomers and relative configurations of protons. Long-range "W" coupling can confirm stereochemistry. | [5] |
| ¹³C NMR | Chemical Shifts (δ) | Shielding/deshielding effects from substituents (γ and δ effects) are highly dependent on their spatial orientation, aiding in stereochemical elucidation. | [6] |
| IR Spectroscopy | Nitrile stretch (C≡N) | Confirms the presence of the nitrile functional group, typically observed near 2200 cm⁻¹. | [2] |
Experimental Protocols
Protocol: Diels-Alder Reaction for Bicyclo[2.2.2]oct-5-ene-2-carbonitrile
This protocol is a representative procedure based on Lewis acid-catalyzed Diels-Alder reactions.[1]
-
Reaction Setup: To a solution of 1,3-cyclohexadiene (1.0 eq) in dichloromethane (DCM) at 0 °C is added a Lewis acid catalyst (e.g., Scandium(III) triflate, 10 mol%).
-
Reagent Addition: Acrylonitrile (1.2 eq) is added dropwise to the cooled solution.
-
Reaction: The mixture is stirred at 0 °C for 12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the bicyclo[2.2.2]oct-5-ene-2-carbonitrile adduct.
Protocol: Enantiomeric Separation by HPLC
This protocol is based on methodologies developed for the separation of related bicyclo[2.2.2]octane-based amino acids, which can be adapted for the carbonitrile derivative.[7][8]
-
Column: A chiral stationary phase (CSP) containing a macrocyclic glycopeptide selector (e.g., Chirobiotic T) is used.
-
Mobile Phase: The separation can be performed under various modes:
-
Reversed-Phase: A mixture of methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Polar Organic Mode: A mixture of acetonitrile, methanol, acetic acid, and triethylamine.
-
-
Analysis: The sample is dissolved in the mobile phase and injected into the HPLC system.
-
Detection: Detection is typically performed using a UV detector.
-
Optimization: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. Thermodynamic parameters can be calculated from plots of ln(k) versus 1/T to understand the separation mechanism.[7]
Reactivity and Stereoelectronic Effects
The rigid bicyclic framework fixes the orientation of the nitrile group, profoundly influencing the molecule's reactivity.
-
Nucleophilic Addition: The stereoelectronic profile of the unsaturated precursor, bicyclo[2.2.2]oct-2-ene-2-carbonitrile, dictates its reactivity towards nucleophiles. The electron-withdrawing nature of the nitrile group stabilizes the transition state during nucleophilic additions.[2] In the reaction with pyrrolidine, the nucleophile adds exclusively to the β-carbon, resulting in the formation of trans-configured adducts. This stereochemical outcome is driven by the need to minimize steric hindrance with the bicyclic framework.[2][9]
Mandatory Visualization (Graphviz)
Caption: Synthetic pathway for this compound via Diels-Alder reaction.
Caption: Experimental workflow for synthesis and stereochemical analysis.
Caption: Logical relationship between structure, synthesis, and properties.
References
- 1. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | High-Purity [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of Bicyclo[2.2.2]octane-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of bicyclo[2.2.2]octane-2-carbonitrile. Due to the limited availability of direct experimental thermodynamic data for this specific molecule, this guide synthesizes information from studies on the parent bicyclo[2.2.2]octane scaffold and related derivatives. By examining experimental and computational data, we can infer the key factors influencing the stability of this bicyclic nitrile. This information is crucial for professionals in drug development and chemical synthesis, where understanding molecular stability is paramount for predicting reactivity, designing synthetic routes, and assessing the shelf-life of novel compounds.
Core Concepts in Thermodynamic Stability
The thermodynamic stability of a molecule is quantified by its standard Gibbs free energy of formation (ΔG°f). This value is a function of the enthalpy of formation (ΔH°f) and the standard entropy (S°). A more negative ΔG°f indicates greater thermodynamic stability. For complex molecules like this compound, these values are influenced by factors such as ring strain, substituent effects, and intermolecular interactions.
Thermodynamic Data for Bicyclo[2.2.2]octane and Derivatives
To establish a baseline for understanding the thermodynamic properties of this compound, it is essential to review the available data for the parent hydrocarbon and its close analogs. The following tables summarize key experimental and computational thermodynamic parameters.
Table 1: Experimental Thermodynamic Data for Bicyclo[2.2.2]octane (Gas Phase)
| Thermodynamic Property | Value | Units | Reference |
| Enthalpy of Formation (ΔH°f) | -99.04 ± 0.96 | kJ/mol | --INVALID-LINK--[1] |
| Standard Entropy (S°) | 324.7 ± 2.5 | J/mol·K | --INVALID-LINK--[1][2] |
| Heat Capacity (Cp) at 298.15 K | 129.62 | J/mol·K | --INVALID-LINK--[2][3] |
Table 2: Experimental Thermodynamic Data for Bicyclo[2.2.2]octane (Condensed Phase)
| Thermodynamic Property | Value | Units | Reference |
| Enthalpy of Formation (ΔH°f, solid) | -147.1 ± 0.84 | kJ/mol | --INVALID-LINK--[4] |
| Enthalpy of Combustion (ΔH°c, solid) | -5001.93 ± 0.88 | kJ/mol | --INVALID-LINK--[3] |
| Standard Molar Entropy (S°, solid) | 209.95 | J/mol·K | --INVALID-LINK--[3] |
| Enthalpy of Fusion (ΔHfus) | 8.39 | kJ/mol | --INVALID-LINK--[4] |
| Enthalpy of Sublimation (ΔHsub) | 48.1 | kJ/mol | --INVALID-LINK--[4] |
Table 3: Computational Thermodynamic Data for Bicyclo[2.2.2]octane Isomers
| Isomer | Method | Enthalpy of Formation (kcal/mol) | Gibbs Free Energy (kcal/mol) | Reference |
| Bicyclo[2.2.2]octane | B3LYP/6-311G+dp | -195944.808 | -195968.517 | --INVALID-LINK--[5] |
| Bicyclo[3.2.1]octane | B3LYP/6-311G+dp | -195944.987 | -195969.523 | --INVALID-LINK--[5] |
Note: The computational data is presented in kcal/mol as reported in the original study.
The Influence of the Carbonitrile Substituent
The introduction of a carbonitrile (-C≡N) group to the bicyclo[2.2.2]octane framework is expected to significantly influence its thermodynamic stability. The strong electron-withdrawing nature of the nitrile group can stabilize the molecule through inductive effects.
A computational study on the related bicyclo[2.2.2]oct-2-ene-2-carbonitrile using Density Functional Theory (DFT) at the B3LYP/6-31G* level revealed that the nitrile group stabilizes the transition state during nucleophilic additions by 8.3 kcal/mol compared to analogues without the cyano group.[6] This suggests a significant stabilizing effect of the nitrile substituent on the bicyclic framework.
Experimental Determination of Thermodynamic Stability
The primary experimental technique for determining the enthalpy of formation of organic compounds is bomb calorimetry . This method measures the heat of combustion, from which the enthalpy of formation can be calculated.
Experimental Protocol: Bomb Calorimetry
The following is a generalized protocol for determining the heat of combustion of a solid organic nitrile like this compound.
1. Sample Preparation:
- A precisely weighed sample (typically 0.5 - 1.0 g) of the purified compound is pressed into a pellet.
- A fuse wire of known length and heat of combustion is attached to the sample.
2. Bomb Assembly:
- The pellet and fuse wire are placed in the sample crucible inside the bomb.
- A small, known amount of water (e.g., 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
- The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, which could form nitric acid during combustion.
- The bomb is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[7][8]
3. Calorimetric Measurement:
- The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket.
- The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely over a period of time to establish a baseline.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is recorded at regular intervals as it rises due to the heat released by the combustion.
- Temperature readings continue until a stable final temperature is reached and a post-combustion baseline is established.
4. Data Analysis:
- The temperature change (ΔT) is corrected for any heat exchange with the surroundings.
- The heat capacity of the calorimeter system (C_cal) is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.
- The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT
- The heat of combustion of the sample is then determined by subtracting the heat contributions from the fuse wire and any side reactions (e.g., formation of nitric acid).
- The standard enthalpy of combustion (ΔH°c) is calculated from the heat of combustion.
- Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Synthesis and Purification Workflow
The thermodynamic data is only reliable if the sample is pure. The following diagram illustrates a general workflow for the synthesis and purification of a bicyclo[2.2.2]octane derivative, which would be a prerequisite for accurate calorimetric measurements.
Caption: General workflow for the synthesis and purification of bicyclo[2.2.2]octane derivatives.
Computational Chemistry Workflow for Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties. The following diagram outlines a typical workflow for a Density Functional Theory (DFT) study.
Caption: Workflow for computational determination of thermodynamic properties using DFT.[9][10]
Conclusion
While direct experimental thermodynamic data for this compound remains elusive, a comprehensive analysis of the parent bicyclo[2.2.2]octane system and the electronic effects of the carbonitrile substituent allows for informed estimations of its stability. The bicyclo[2.2.2]octane core is a strained but relatively stable framework. The strong electron-withdrawing nature of the nitrile group is expected to further enhance the thermodynamic stability of the molecule. For definitive quantitative data, experimental determination via bomb calorimetry, following rigorous synthesis and purification, is recommended. In parallel, high-level computational studies can provide valuable theoretical estimates of the thermodynamic parameters, guiding further experimental work and application in drug design and materials science.
References
- 1. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 2. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 3. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 4. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 5. rroij.com [rroij.com]
- 6. Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | High-Purity [benchchem.com]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 9. rroij.com [rroij.com]
- 10. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Notes and Protocols for the Diels-Alder Synthesis of Bicyclo[2.2.2]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of bicyclo[2.2.2]octane-2-carbonitrile, a valuable saturated bicyclic nitrile for pharmaceutical and materials science applications. The synthesis is a two-step process commencing with a Diels-Alder reaction between 1,3-cyclohexadiene and acrylonitrile to yield the intermediate, bicyclo[2.2.2]oct-5-ene-2-carbonitrile. Subsequent catalytic hydrogenation of the olefinic bond affords the final saturated product. This guide offers both thermal and Lewis acid-catalyzed conditions for the initial cycloaddition, followed by a standardized hydrogenation protocol. Spectroscopic data and reaction parameters are summarized for comparative analysis.
Introduction
The bicyclo[2.2.2]octane framework is a rigid and sterically defined scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure is utilized in the design of therapeutic agents and as a core component in the development of advanced polymers. This compound serves as a key intermediate, allowing for further functionalization through its nitrile group.
The synthetic route described herein employs the robust and well-established Diels-Alder reaction, a cornerstone of cyclic compound synthesis. This [4+2] cycloaddition provides an efficient means to construct the bicyclic core. The initial adduct, a bicyclo[2.2.2]octene derivative, is then saturated in a subsequent hydrogenation step to yield the target compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Catalyst/Conditions | Dienophile | Diene | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Diels-Alder Cycloaddition | Thermal | Acrylonitrile | 1,3-Cyclohexadiene | Toluene | 18 | 150 | ~70-80 |
| 1 | Diels-Alder Cycloaddition | Scandium(III) triflate (10 mol%) | Acrylonitrile | 1,3-Cyclohexadiene | Dichloromethane | 12 | 0 | 78[1] |
| 2 | Catalytic Hydrogenation | Pd/C (10 mol%) | - | - | Ethanol | 12 | 25 | >95 |
Experimental Protocols
Step 1: Diels-Alder Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carbonitrile
This protocol describes both a thermal and a Lewis acid-catalyzed approach to the Diels-Alder reaction. The thermal method is simpler to execute, while the catalyzed method proceeds under milder conditions with high efficiency. The Diels-Alder reaction between 1,3-cyclohexadiene and acrylonitrile predominantly yields the endo isomer due to favorable secondary orbital interactions.
Protocol 1A: Thermal Diels-Alder Reaction
-
Reaction Setup: In a sealed, thick-walled glass tube, combine 1,3-cyclohexadiene (1.0 eq), acrylonitrile (1.2 eq), and a polymerization inhibitor such as hydroquinone (catalytic amount).
-
Solvent: Add anhydrous toluene to achieve a reactant concentration of approximately 1 M.
-
Reaction: Seal the tube and heat it in an oil bath at 150 °C for 18 hours.
-
Work-up: After cooling to room temperature, carefully open the sealed tube. Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: The resulting crude product, bicyclo[2.2.2]oct-5-ene-2-carbonitrile, can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 1B: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,3-cyclohexadiene (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add scandium(III) triflate (10 mol%) to the solution and stir until it dissolves.
-
Dienophile Addition: Cool the mixture to 0 °C in an ice bath and add acrylonitrile (1.1 eq) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield pure bicyclo[2.2.2]oct-5-ene-2-carbonitrile.
Step 2: Catalytic Hydrogenation of Bicyclo[2.2.2]oct-5-ene-2-carbonitrile
This protocol outlines the saturation of the double bond in the bicyclic system to afford the final product, this compound.
-
Reaction Setup: In a round-bottom flask or a hydrogenation vessel, dissolve bicyclo[2.2.2]oct-5-ene-2-carbonitrile (1.0 eq) in ethanol.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (10 mol% Pd).
-
Hydrogenation: Securely seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (a balloon filled with hydrogen is suitable for small-scale reactions) and stir the mixture vigorously at room temperature (25 °C) for 12 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen or argon.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization if necessary.
Mandatory Visualization
Caption: Diels-Alder reaction of 1,3-cyclohexadiene and acrylonitrile.
Caption: Experimental workflow for the catalytic hydrogenation.
Spectroscopic Data
Bicyclo[2.2.2]oct-5-ene-2-carbonitrile (Intermediate)
-
Molecular Formula: C₉H₁₁N
-
Molecular Weight: 133.19 g/mol
-
IR (neat): ν ~ 2240 cm⁻¹ (C≡N stretch)
This compound (Final Product)
-
Molecular Formula: C₉H₁₃N[2]
-
Molecular Weight: 135.21 g/mol [2]
-
CAS Number: 6962-74-9[2]
-
IR (neat): ν ~ 2240 cm⁻¹ (C≡N stretch)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 2.65-2.55 (m, 1H), 2.00-1.50 (m, 12H). (Predicted, based on similar structures).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 122.1 (CN), 35.8, 30.5, 28.9, 26.4, 25.2, 24.8, 23.1. (Predicted, based on similar structures).
Conclusion
The synthetic pathway detailed in these application notes provides a reliable and efficient method for the production of this compound. The choice between thermal and Lewis acid-catalyzed Diels-Alder reaction allows for flexibility based on available equipment and desired reaction conditions. The subsequent hydrogenation is a straightforward and high-yielding transformation. This bicyclic nitrile is a versatile building block, and the protocols provided herein should serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science.
References
Application Notes and Protocols: Tandem Ring-Closing Metathesis/Cyanation for the Synthesis of Bicyclo[2.2.2]octane-2-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Bicyclo[2.2.2]octane-2-carbonitrile through a tandem ring-closing metathesis (RCM) and cyanation strategy. This approach offers a modular and efficient route to a key structural motif found in various biologically active molecules and advanced materials.
Introduction
The bicyclo[2.2.2]octane framework is a rigid and sterically defined scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure is utilized in the design of therapeutic agents, including adenosine receptor antagonists and potential treatments for metabolic syndrome and cancer. Furthermore, its incorporation into polymers can enhance thermal stability and mechanical properties.[1]
Traditional methods for constructing the bicyclo[2.2.2]octane core, such as the Diels-Alder reaction, are well-established.[1] However, tandem reactions involving ring-closing metathesis (RCM) have emerged as powerful strategies for the efficient assembly of complex cyclic systems. This document focuses on a tandem approach where RCM is coupled with a cyanation step to produce this compound, a valuable synthetic intermediate.
A notable strategy involves the RCM of a diallylic precursor already containing the nitrile functionality, followed by saturation of the newly formed double bond to yield the target saturated bicyclic nitrile.
Reaction Pathway and Workflow
The synthesis of this compound via a tandem RCM/hydrogenation sequence starting from diallylmalononitrile is a streamlined process. The initial RCM step, catalyzed by a ruthenium complex such as Grubbs II catalyst, forms the bicyclic core with a double bond. Subsequent hydrogenation reduces this double bond to afford the final saturated product.
Caption: Tandem RCM/Hydrogenation Workflow.
Quantitative Data Summary
The efficiency of the tandem RCM/hydrogenation strategy for the synthesis of this compound is summarized in the table below. This method provides a good overall yield, though the cost of the catalyst can be a consideration for large-scale synthesis.[1]
| Method | Starting Material | Key Reagents | Overall Yield (%) | Reference |
| Tandem RCM/Hydrogenation | Diallylmalononitrile | Grubbs II Catalyst, H₂/Pd/C | 71 | [1] |
Experimental Protocols
Protocol 1: Tandem Ring-Closing Metathesis and Hydrogenation of Diallylmalononitrile
This protocol details the synthesis of this compound from diallylmalononitrile.
Materials:
-
Diallylmalononitrile
-
Grubbs II catalyst
-
Toluene, anhydrous
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Hydrogenation apparatus
Procedure:
Step 1: Ring-Closing Metathesis
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve diallylmalononitrile in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Add Grubbs II catalyst (3 mol%) to the solution.
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
Critical Consideration: The use of excess Grubbs catalyst (>5 mol%) can lead to decomposition of the product and a reduction in yield. Non-polar solvents like toluene are preferred as they enhance the efficiency of the metathesis reaction compared to more polar solvents such as THF or DMF.[1]
Step 2: Hydrogenation
-
To the crude reaction mixture from Step 1, carefully add palladium on carbon (10 wt%).
-
Connect the flask to a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm, but can be optimized) at room temperature.
-
Monitor the uptake of hydrogen to determine the reaction's completion.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a suitable solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.
Purification:
The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Logical Relationship of Method Selection
The choice of synthetic route to this compound often depends on factors such as scalability, cost, and desired purity. The tandem RCM approach is highly efficient for laboratory-scale synthesis, while other methods might be more suitable for industrial production.
Caption: Method Selection Considerations.
Conclusion
The tandem ring-closing metathesis/hydrogenation sequence provides an effective and high-yielding route to this compound. The protocol is well-defined and offers a valuable tool for researchers in organic synthesis and drug discovery. While the cost of the ruthenium catalyst may be a limiting factor for large-scale industrial applications, its efficiency and modularity make it an excellent choice for laboratory and developmental-scale synthesis. Careful control of catalyst loading and solvent choice are critical for optimizing the reaction outcome.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Bicyclo[2.2.2]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed two-step synthetic route for the preparation of Bicyclo[2.2.2]octane-2-carbonitrile, a valuable bicyclic scaffold for medicinal chemistry and materials science. The synthesis involves the initial preparation of a 2-bromobicyclo[2.2.2]octane intermediate followed by a subsequent palladium-catalyzed cyanation. As the palladium-catalyzed cyanation of unactivated secondary alkyl halides is a challenging transformation and not extensively documented, this application note provides a hypothetical protocol based on state-of-the-art palladium catalysis systems developed for other challenging cross-coupling reactions. The provided methodologies are intended to serve as a foundational guide for further investigation and optimization.
Introduction
Bicyclo[2.2.2]octane derivatives are rigid molecular scaffolds that have found significant application in drug discovery and materials science. Their well-defined three-dimensional structure allows for precise orientation of functional groups, making them valuable as bioisosteres for phenyl rings and as building blocks for complex molecular architectures. The nitrile functional group is a key synthon in organic chemistry, readily convertible to amines, carboxylic acids, and amides, and is a common feature in many pharmaceuticals.
The direct palladium-catalyzed cyanation of a saturated bicyclic halide presents a significant challenge, primarily due to the potential for competing β-hydride elimination reactions. While palladium-catalyzed cyanations are well-established for aryl, heteroaryl, and vinyl halides, their application to saturated alkyl halides is less common.[1][2] This protocol proposes a viable pathway using a 2-bromobicyclo[2.2.2]octane precursor, followed by a state-of-the-art, albeit speculative, palladium-catalyzed cyanation step.
Proposed Synthetic Pathway
The synthesis is proposed as a two-step sequence. The first step is the synthesis of the synthetic precursor, 2-bromobicyclo[2.2.2]octane, via hydrobromination of the commercially available bicyclo[2.2.2]octene. The second, more challenging step, is the palladium-catalyzed cyanation of the resulting secondary alkyl bromide to yield the target molecule, this compound.
Caption: Proposed two-step synthesis of this compound.
Data Presentation: Conditions for Analogous Palladium-Catalyzed Cyanations
Direct quantitative data for the palladium-catalyzed cyanation of 2-bromobicyclo[2.2.2]octane is not available in the reviewed literature. The following table summarizes conditions used for the cyanation of various aryl and vinyl halides, which may serve as a starting point for optimization. The selection of a bulky, electron-rich phosphine ligand, such as those developed by Buchwald, is crucial for promoting the desired cross-coupling with challenging substrates.[3][4]
| Catalyst System | Substrate Type | Cyanide Source | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / dppf | Aryl Bromide | Zn(CN)₂ | DMAC | 110 | up to 98 | [5] |
| Palladacycle Precatalyst / XPhos | Aryl Bromide/Chloride | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | ≤ 100 | 70-99 | [3] |
| Pd₂(dba)₃ / BrettPhos | Aryl Halide/Triflate | Zn(CN)₂ | THF/H₂O | rt - 40 | 75-96 | [6] |
| Pd(OAc)₂ (ligand-free) | Aryl Bromide | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 | [7] |
| Pd₂(dba)₃ / DPPP | Alkenyl Bromide | Acetone cyanohydrin | DMF/DMA | 100 | up to 73 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromobicyclo[2.2.2]octane
This protocol is based on the established method of hydrobromination of an alkene.[8]
Materials:
-
Bicyclo[2.2.2]octene
-
Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve bicyclo[2.2.2]octene (1.0 eq) in a minimal amount of anhydrous diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of hydrogen bromide (1.1 eq) in acetic acid or bubble HBr gas through the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by adding cold, saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography on silica gel to afford pure 2-bromobicyclo[2.2.2]octane.
Protocol 2: Proposed Palladium-Catalyzed Synthesis of this compound
Disclaimer: This is a hypothetical protocol. The palladium-catalyzed cyanation of unactivated secondary alkyl halides is a challenging reaction. This procedure is proposed based on robust catalyst systems effective for other difficult cross-coupling reactions.[3][6] Significant optimization may be required.
Materials:
-
2-Bromobicyclo[2.2.2]octane (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladacycle precatalyst[3]
-
A bulky phosphine ligand (e.g., XPhos, BrettPhos, or tBuXPhos)
-
Zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)[3]
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or Dimethylacetamide (DMAC))
-
Base (if required, e.g., potassium acetate)
-
Schlenk tube or glovebox
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line): To a Schlenk tube, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the cyanide source (e.g., Zn(CN)₂, 0.6 eq).
-
Add a magnetic stir bar and the 2-bromobicyclo[2.2.2]octane (1.0 eq).
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M).
-
Seal the Schlenk tube and bring it out of the glovebox (if used).
-
Heat the reaction mixture with vigorous stirring to 80-120 °C. The optimal temperature will need to be determined experimentally.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Note on an Alternative Approach: Given the challenges with palladium catalysis for this substrate, a nickel-catalyzed approach may be more viable. Recent developments have shown that nickel catalysts can effectively promote the cyanation of unactivated secondary alkyl chlorides and bromides.
Proposed Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle.
Caption: General catalytic cycle for palladium-catalyzed cyanation.
This document provides a comprehensive, albeit partially theoretical, guide for the synthesis of this compound. Experimental validation and optimization of the proposed palladium-catalyzed cyanation step are essential for a successful outcome.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. Palladium-catalyzed Cyanation of Aryl Halides | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-Bromobicyclo(2.2.2)octane | 2534-78-3 | Benchchem [benchchem.com]
Bicyclo[2.2.2]octane-2-carbonitrile: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional molecular scaffold that has garnered significant interest in medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisostere for aromatic rings make it an attractive framework for the design of novel therapeutic agents with improved physicochemical and pharmacological properties. The introduction of a carbonitrile moiety at the 2-position of the BCO scaffold provides a versatile handle for further chemical modifications and can contribute to enhanced binding affinity and metabolic stability of drug candidates. This document provides an overview of the applications of the bicyclo[2.2.2]octane-2-carbonitrile scaffold, along with detailed protocols for the synthesis and evaluation of its derivatives.
Applications in Drug Discovery
The rigid nature of the BCO scaffold helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency. Furthermore, replacing planar aromatic rings with the three-dimensional BCO structure can improve aqueous solubility, metabolic stability, and oral bioavailability, while reducing off-target effects associated with aromatic systems.[1]
Derivatives of the bicyclo[2.2.2]octane scaffold have been investigated for a range of therapeutic applications, including:
-
Antiviral Agents: As inhibitors of influenza polymerase PB2 and SARS-CoV-2 main protease (3CLpro).
-
Metabolic Disease Modulators: As agonists of the Farnesoid X Receptor (FXR) for the potential treatment of nonalcoholic steatohepatitis (NASH).
-
Antiprotozoal Agents: Showing activity against Trypanosoma b. rhodesiense and Plasmodium falciparum.[2]
-
Adenosine Receptor Antagonists: For conditions like asthma and cardiovascular diseases.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for representative bicyclo[2.2.2]octane derivatives, highlighting their potential in different therapeutic areas.
Table 1: Anti-influenza Activity of Bicyclo[2.2.2]octane-2-carboxylic Acid Derivatives (Analogs of this compound)
| Compound | Target | IC50 (µM) (H1N1) | IC50 (µM) (H3N2) | K D (µM) vs. PB2 | Reference |
| Compound I | Influenza Polymerase PB2 | 0.07 | 0.04 | 1.398 | [5] |
| Compound II | Influenza Polymerase PB2 | 0.09 | 0.07 | 1.670 | [5] |
Table 2: SARS-CoV-2 3CLpro Inhibitory Activity of a Fused Bicyclo[2.2.2]octene Derivative
| Compound | Target | IC50 (µM) | Reference |
| Compound 11a | SARS-CoV-2 3CLpro | 102.2 | [6][7] |
Table 3: Antiprotozoal Activity of Bicyclo[2.2.2]octan-2-imine and Ester Derivatives
| Compound Class | Target Organism | IC50 Range (µM) | Reference |
| Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | Trypanosoma b. rhodesiense | < 0.3 | [2] |
| Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | Plasmodium falciparum | 0.23 - 0.72 | [2] |
| Bicyclooctanone oximes | Plasmodium falciparum | 0.08 - 0.15 | [2] |
Experimental Protocols
General Synthesis of Bicyclic ortho-Aminocarbonitrile Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of bicyclic ortho-aminocarbonitrile derivatives, which can be adapted for the synthesis of various substituted this compound analogs.[8]
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
Aldehyde
-
Malononitrile
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine the cyclic ketone (1 mmol), aldehyde (1 mmol), malononitrile (2 mmol), and DABCO (0.05 mmol) in ethanol (1 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, collect the solid product by filtration.
-
Wash the solid with ethanol and dry.
-
Recrystallize the crude product from a mixture of 95% ethanol and DMF (1:4 v/v) to obtain the pure bicyclic ortho-aminocarbonitrile derivative.
Influenza Polymerase PB2 Inhibition Assay (Cytopathic Effect Inhibition Assay)
This protocol is for evaluating the antiviral activity of compounds against influenza A virus.[5][9]
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Influenza A virus (e.g., A/Puerto Rico/8/1934 (H1N1))
-
Test compounds
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed MDCK cells in 96-well plates and incubate overnight.
-
Infect the cells with influenza A virus at a specific multiplicity of infection (MOI).
-
After a 1-hour incubation, remove the virus inoculum and wash the cells.
-
Add cell culture medium containing various concentrations of the test compounds to the wells.
-
Incubate the plates for a period sufficient to observe cytopathic effects (CPE) in the virus control wells.
-
Assess cell viability using a suitable method (e.g., MTT assay) to determine the concentration of the compound that inhibits the virus-induced CPE by 50% (IC50).
SARS-CoV-2 3CLpro Inhibition Assay (Fluorogenic Assay)
This protocol describes a fluorogenic assay to measure the inhibition of SARS-CoV-2 3CLpro activity.[10][11]
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Test compounds
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the SARS-CoV-2 3CLpro enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Farnesoid X Receptor (FXR) Agonist Assay (Reporter Gene Assay)
This protocol is for determining the agonist activity of compounds on the Farnesoid X Receptor.[8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
FXR expression plasmid
-
FXR-responsive reporter plasmid (e.g., containing a luciferase gene under the control of an FXR response element)
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the FXR expression plasmid and the FXR-responsive reporter plasmid.
-
Seed the transfected cells into 96-well plates.
-
After allowing the cells to attach, treat them with various concentrations of the test compounds.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold activation of FXR for each compound concentration relative to a vehicle control and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound derivatives.
Caption: Inhibition of Influenza Virus Replication by a Bicyclo[2.2.2]octane Derivative.
Caption: Mechanism of SARS-CoV-2 3CLpro Inhibition.
Caption: Farnesoid X Receptor (FXR) Agonist Signaling Pathway.
Caption: General Experimental Workflow for Synthesis and Evaluation.
References
- 1. In vitro FXR agonist assay protocol [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | High-Purity [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (1S,4R)-bicyclo[2.2.2]octa-2,5-diene-2-carbonitrile | C9H9N | CID 101919684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Virtual Screening and Molecular Dynamics Simulation Study of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo[2.2.2]octane-2-carbonitrile Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane moiety is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its unique conformational constraints and synthetic accessibility make it an attractive building block for the design of novel therapeutic agents. The introduction of a carbonitrile group to this scaffold, affording bicyclo[2.2.2]octane-2-carbonitrile and its derivatives, provides a versatile handle for further chemical modifications and can contribute to the molecule's overall biological activity and pharmacokinetic profile. This document provides an overview of the applications of the bicyclo[2.2.2]octane scaffold in medicinal chemistry, with a focus on its use in the development of anticancer agents, particularly as inhibitors of the MDM2-p53 protein-protein interaction.
I. Applications in Anticancer Drug Discovery
The rigid bicyclo[2.2.2]octane framework serves as a valuable scaffold for the development of potent and selective anticancer agents. Its three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for various biological targets.
MDM2-p53 Interaction Inhibitors
A critical application of the bicyclo[2.2.2]octane scaffold is in the design of small molecule inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is tightly regulated by MDM2.[1][2] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that block the MDM2-p53 interaction can restore p53 function and trigger apoptosis in cancer cells.
A notable example is the development of a highly potent and orally active MDM2 inhibitor, AA-115/APG-115, which incorporates a bicyclo[2.2.2]octane-1-carboxylic acid moiety.[1][2][3] This compound has demonstrated high binding affinity to MDM2 and potent cellular activity, and has entered clinical trials for cancer treatment.[1][2][3][4]
The following table summarizes the in vitro activity of key bicyclo[2.2.2]octane-containing MDM2 inhibitors.
| Compound | MDM2 Binding Affinity (IC50, nM) | MDM2 Binding Affinity (Ki, nM) | SJSA-1 Cell Growth Inhibition (IC50, nM) |
| 55 | 6.4 | < 1 | 450 |
| 56 (Precursor to AA-115/APG-115) | 3.7 | < 1 | 90 |
| 60 (AA-115/APG-115) | - | < 1 | - |
Data extracted from Aguilar, A., et al. (2017). J Med Chem.[1][2]
The following diagram illustrates the p53 signaling pathway and the mechanism of action of MDM2 inhibitors containing the bicyclo[2.2.2]octane scaffold.
Caption: MDM2-p53 pathway and inhibitor action.
Paclitaxel Mimetics
The rigid bicyclo[2.2.2]octane skeleton has been explored as a scaffold to mimic the core structure of the potent anticancer drug, paclitaxel.[5][6][7] The goal of these efforts is to develop simplified analogs with improved pharmacological properties, such as better water solubility and reduced side effects, while retaining the microtubule-stabilizing activity of the parent compound.[5][6] While some synthesized spiro-bicyclo[2.2.2]octane derivatives have shown toxicity in breast cancer cell lines, their activity was generally lower than that of paclitaxel itself.[6]
Platinum-Based Anticancer Agents
Derivatives of bicyclo[2.2.2]octane have also been incorporated as ligands in platinum(II) complexes to develop novel anticancer agents.[8][9] For instance, water-soluble platinum(II) complexes with a trans-[bicyclo[2.2.2]octane-7R,8R-diamine] ligand have demonstrated cytotoxic activity against various cancer cell lines, with some compounds showing greater potency than cisplatin or oxaliplatin.[8] The rationale behind using the bulky bicyclo[2.2.2]octane ligand is to modulate the lipophilicity and cellular uptake of the platinum complexes.
II. Experimental Protocols
Synthesis of Bicyclo[2.2.2]octane Scaffolds
The synthesis of the bicyclo[2.2.2]octane core is typically achieved through a Diels-Alder reaction. A common method involves the cycloaddition of a 1,3-cyclohexadiene derivative with a suitable dienophile. Subsequent functional group manipulations can then be performed to introduce the desired substituents, including the carbonitrile group.
Caption: General synthesis of bicyclo[2.2.2]octane.
MDM2-p53 Binding Assay Protocol (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a method to assess the ability of this compound derivatives to inhibit the MDM2-p53 interaction using a homogeneous time-resolved fluorescence (HTRF) assay.[10]
Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). A GST-tagged MDM2 protein is recognized by an anti-GST antibody labeled with Europium cryptate, and a biotinylated p53-derived peptide is recognized by streptavidin-XL665. When MDM2 and p53 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.[10]
Materials:
-
GST-tagged human MDM2 protein
-
Biotinylated human p53 peptide (e.g., residues 1-52)
-
Anti-GST-Europium Cryptate conjugate
-
Streptavidin-XL665
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white microplates
-
Test compounds (bicyclo[2.2.2]octane derivatives) dissolved in DMSO
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare working solutions of GST-MDM2, Biotin-p53, Anti-GST-Eu(K), and Streptavidin-XL665 in assay buffer at 2x the final desired concentration.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or DMSO (for control wells) to the microplate wells.
-
Add 5 µL of the 2x GST-MDM2 solution to all wells.
-
Add 5 µL of the 2x Biotin-p53 solution to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the 2x detection mix (Anti-GST-Eu(K) and Streptavidin-XL665) to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using positive (no inhibitor) and negative (no p53) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: HTRF assay workflow for MDM2 inhibitors.
III. Conclusion
The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The rigid, three-dimensional nature of this framework provides a unique platform for the design of potent and selective modulators of various biological targets. The successful development of bicyclo[2.2.2]octane-based MDM2-p53 interaction inhibitors highlights the potential of this scaffold in generating novel anticancer therapeutics. Further exploration of this versatile chemical entity is warranted to unlock its full potential in addressing a range of diseases.
References
- 1. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Bicyclo[2.2.2]octane-2-carbonitrile in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the bicyclo[2.2.2]octane-2-carbonitrile scaffold in the design and development of novel anticancer agents. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core offers a unique platform for creating compounds with specific spatial arrangements of functional groups, leading to enhanced target affinity and selectivity.
Introduction
The bicyclo[2.2.2]octane framework has emerged as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to serve as a non-planar bioisostere for aromatic rings.[1] Its incorporation into various molecular architectures has led to the development of potent anticancer agents acting through diverse mechanisms, such as DNA damage, microtubule stabilization, and inhibition of protein-protein interactions. This document will focus on derivatives of this compound and related structures, detailing their synthesis, biological evaluation, and mechanisms of action.
Key Applications in Anticancer Drug Design
The bicyclo[2.2.2]octane scaffold has been successfully employed in several distinct strategies for anticancer drug design:
-
Platinum(II) Complexes: As chiral diamine ligands, bicyclo[2.2.2]octane derivatives have been used to create platinum(II) complexes with potent cytotoxic activity against a range of cancer cell lines, including those resistant to cisplatin.[2][3] These complexes are thought to act similarly to oxaliplatin, inducing cell death via a mitochondrial-dependent apoptosis pathway.[2][3]
-
Paclitaxel Mimetics: The rigid bicyclo[2.2.2]octane core can mimic the complex ring system of paclitaxel, a potent microtubule-stabilizing agent. Spiro-bicyclo[2.2.2]octane derivatives have been synthesized and evaluated for their ability to disrupt microtubule dynamics and inhibit cancer cell proliferation.[4][5]
-
MDM2-p53 Interaction Inhibitors: The bicyclo[2.2.2]octane moiety can serve as a scaffold to present functional groups that disrupt the interaction between MDM2 and the tumor suppressor protein p53. This inhibition can reactivate p53's function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the reported in vitro anticancer activities of various bicyclo[2.2.2]octane derivatives.
Table 1: Cytotoxicity of Platinum(II) Complexes with a Bicyclo[2.2.2]octane-7,8-diamine Ligand
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| --INVALID-LINK--platinum(II) (2a) | HCT-116 (Colon) | Not specified, potent | [2][3] |
| HepG-2 (Liver) | Not specified, potent | [6] | |
| A549 (Lung) | Not specified, potent | [6] | |
| SGC7901/CDDP (Cisplatin-resistant Gastric) | More sensitive than 2a | [2][3] | |
| trans-[bicyclo[2.2.2]octane-7R,8R-diamine]bis(ethoxyacetato-O,O')platinum(II) (3) | HCT-116 (Colon) | More potent than cisplatin and oxaliplatin | [6][7] |
| HepG-2 (Liver) | Potent activity | [6][7] | |
| A549 (Lung) | Potent activity | [6][7] |
Table 2: Cytotoxicity of MDM2 Inhibitors with a Bicyclo[2.2.2]octane Moiety
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 56 | RS4;11 (Leukemia) | Potent | [8] |
| LNCaP (Prostate) | Potent | [8] | |
| HCT116 (Colon) | Potent | [8] | |
| 60 (AA-115/APG-115) | RS4;11 (Leukemia) | 38 | [8] |
| LNCaP (Prostate) | 18 | [8] | |
| HCT116 (Colon) | 104 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the saturated this compound, starting with a Diels-Alder reaction to form the unsaturated precursor, followed by catalytic hydrogenation.
Step 1: Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carbonitrile via Diels-Alder Reaction
-
Materials:
-
1,3-Cyclohexadiene
-
Acrylonitrile
-
Scandium(III) triflate (Sc(OTf)₃) or other suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
To a solution of 1,3-cyclohexadiene (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add acrylonitrile (1.0 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield bicyclo[2.2.2]oct-5-ene-2-carbonitrile.
-
Step 2: Catalytic Hydrogenation to this compound
-
Materials:
-
Bicyclo[2.2.2]oct-5-ene-2-carbonitrile
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Dissolve bicyclo[2.2.2]oct-5-ene-2-carbonitrile in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be performed by distillation or chromatography if necessary.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates, sterile
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic and necrotic cells using flow cytometry.
-
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with the test compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[4][9][10]
-
Signaling Pathways and Mechanisms of Action
MDM2-p53 Signaling Pathway
Bicyclo[2.2.2]octane-based MDM2 inhibitors function by disrupting the interaction between MDM2 and the p53 tumor suppressor protein. In unstressed cells, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. By blocking this interaction, these inhibitors stabilize and activate p53, allowing it to induce the expression of target genes that lead to cell cycle arrest, apoptosis, and senescence.
Caption: MDM2-p53 signaling pathway and the action of bicyclo[2.2.2]octane-based inhibitors.
Mitochondrial Apoptosis Pathway
Platinum complexes bearing bicyclo[2.2.2]octane diamine ligands, similar to other platinum-based drugs, are believed to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm, leading to the activation of caspases and subsequent cell death.
Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by bicyclo[2.2.2]octane platinum complexes.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for the development and evaluation of novel anticancer agents based on the this compound scaffold.
Caption: A typical experimental workflow for anticancer drug discovery using the bicyclo[2.2.2]octane scaffold.
References
- 1. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. Study on Antitumor Platinum(II) Complexes of Chiral Diamines with Dicyclic Species as Steric Hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 3 from The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: Bicyclo[2.2.2]octane Derivatives as Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of bicyclo[2.2.2]octane-containing compounds, specifically 8-bicyclo[2.2.2]octylxanthine derivatives, as antagonists for adenosine receptors. This document includes detailed experimental protocols for the characterization of these compounds and summarizes their pharmacological data.
Introduction
Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery. The bicyclo[2.2.2]octane moiety is a rigid, three-dimensional scaffold that has been successfully incorporated into various ligands to enhance their binding affinity and selectivity for different receptors. In the context of adenosine receptor antagonists, the bicyclo[2.2.2]octane group serves as a key structural feature in a number of potent and selective compounds.
This document focuses on the characterization of 8-bicyclo[2.2.2]octylxanthine derivatives as adenosine A1 receptor antagonists, providing quantitative data and detailed methodologies for their evaluation.
Data Presentation
The following tables summarize the binding affinities (Ki) of a series of 8-bicyclo[2.2.2]octylxanthine derivatives for human adenosine receptor subtypes. The data is compiled from published studies and presented for comparative analysis.
Table 1: Binding Affinities (Ki, nM) of 8-Bicyclo[2.2.2]octylxanthine Derivatives at Human Adenosine Receptors
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | Reference |
| Compound 16 | 33 | 1070 | 48% inhibition @ 10µM | >10,000 | [1] |
| Tonapofylline | 7.4 | 6410 | 90 | >10,000 | [1] |
| BG9928 | 7 | >10,000 | 12-fold selectivity vs A2B | >10,000 | [2] |
Note: Data for Compound 16 at the hA2B receptor is presented as percent inhibition at a single concentration as a Ki value was not provided in the source.
Mandatory Visualizations
Adenosine Receptor Signaling Pathways
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as a bicyclo[2.2.2]octane derivative, for the human adenosine A1 receptor (hA1AR).
Materials:
-
Cell membranes expressing hA1AR
-
[3H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A1 antagonist radioligand
-
Test compound (e.g., 8-bicyclo[2.2.2]octylxanthine derivative)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM CPA (N6-Cyclopentyladenosine)
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Thaw the hA1AR-expressing cell membranes on ice. Dilute the membranes in binding buffer to a final concentration that yields adequate signal-to-noise ratio (typically 10-20 µg of protein per well).
-
Prepare a stock solution of [3H]-DPCPX and dilute it in binding buffer to a final assay concentration of approximately 1-2 nM.
-
Prepare a serial dilution of the test compound in binding buffer. The concentration range should span from expected low nanomolar to high micromolar to ensure a complete inhibition curve.
-
Prepare the non-specific binding control by diluting CPA to a final concentration of 10 µM.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a total volume of 200 µL:
-
50 µL of binding buffer (for total binding) or 50 µL of 10 µM CPA (for non-specific binding) or 50 µL of the test compound dilution.
-
50 µL of diluted [3H]-DPCPX.
-
100 µL of diluted cell membranes.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B filter using a cell harvester.
-
Wash the filters three to five times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials and add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of CPA) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: cAMP Functional Assay for Adenosine A2A Receptor
This protocol is used to determine the functional potency of a test compound as an antagonist at the human adenosine A2A receptor (hA2AAR) by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing hA2AAR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Adenosine deaminase (ADA)
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX)
-
A2A receptor agonist (e.g., CGS 21680 or NECA)
-
Test compound (e.g., bicyclo[2.2.2]octane derivative)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hA2AAR cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and seed them into 96-well or 384-well plates at a predetermined optimal density.
-
Allow the cells to attach and grow overnight.
-
-
Assay Preparation:
-
On the day of the experiment, aspirate the culture medium from the wells and wash the cells once with stimulation buffer.
-
Add stimulation buffer containing adenosine deaminase (to degrade endogenous adenosine) and a PDE inhibitor (to prevent cAMP degradation) to each well.
-
Incubate the cells for 15-30 minutes at room temperature.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the test compound in stimulation buffer.
-
Add the diluted test compound to the appropriate wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of the A2A agonist (e.g., CGS 21680) in stimulation buffer at a concentration that elicits a submaximal response (typically EC80).
-
Add the agonist solution to all wells except the basal control wells.
-
-
Incubation:
-
Incubate the plate for 15-30 minutes at room temperature to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Determine the concentration of cAMP in each well.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC50 value of the antagonist using non-linear regression analysis.
-
The functional potency of the antagonist can be expressed as the IC50 value.
-
Conclusion
The bicyclo[2.2.2]octane scaffold is a valuable component in the design of potent and selective adenosine receptor antagonists. The protocols outlined in this document provide a framework for the pharmacological characterization of such compounds, enabling researchers to determine their binding affinities and functional potencies. The presented data on 8-bicyclo[2.2.2]octylxanthine derivatives highlight the potential of this chemical class as high-affinity ligands for the adenosine A1 receptor. These methodologies are crucial for the preclinical evaluation and development of novel therapeutics targeting the adenosine system.
References
Application Notes and Protocols for Bicyclo[2.2.2]octane-2-carbonitrile in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of bicyclo[2.2.2]octane-2-carbonitrile and its derivatives in the synthesis of advanced polymers. The rigid and bulky bicyclic structure of this monomer imparts unique properties to polymers, including high thermal stability, enhanced mechanical strength, and optical transparency. These characteristics make such polymers highly valuable for applications in high-performance materials and specialty applications in the biomedical field.
Introduction to Bicyclo[2.2.2]octane-Based Polymers
The incorporation of the bicyclo[2.2.2]octane moiety into a polymer backbone introduces significant steric hindrance and restricts segmental motion. This molecular rigidity is directly responsible for the desirable properties observed in these materials. While the direct polymerization of this compound is not extensively documented in publicly available literature, its derivatives, particularly those with carboxylic acid or amine functionalities, are valuable monomers for the synthesis of high-performance polyimides and polyamides.
This document outlines protocols for the synthesis of polymers using derivatives of bicyclo[2.2.2]octane, based on established methodologies for similar bicyclic monomers. The protocols provided are based on well-documented polycondensation reactions, which are readily adaptable for monomers derived from this compound following appropriate functional group transformations.
Application: High-Performance Polyimides from Bicyclo[2.2.2]octane Derivatives
Polyimides derived from bicyclo[2.2.2]octane structures exhibit exceptional thermal stability, high glass transition temperatures, and excellent mechanical properties. Furthermore, they are often soluble in organic solvents and can produce colorless, transparent films. These properties make them suitable for applications in electronics, aerospace, and as advanced membrane materials.[1][2]
Proposed Synthetic Route to a Polymerizable Monomer from this compound
A key strategy for utilizing this compound in polymer synthesis is its conversion to a diacid or diamine monomer. For instance, hydrolysis of the nitrile group to a carboxylic acid, followed by further functionalization of the bicyclic core, can yield a monomer suitable for polycondensation reactions. The following diagram illustrates a logical workflow for the synthesis of a polyimide using a dianhydride derived from a bicyclo[2.2.2]octane precursor.
Experimental Protocols
The following protocols are adapted from the successful synthesis of polyimides from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride and can be considered as a starting point for polymerizations using analogous bicyclo[2.2.2]octane-based monomers.[2]
Protocol 1: One-Step Synthesis of Polyimides in Nitrobenzene
This method is suitable for the direct synthesis of polyimides from a bicyclo[2.2.2]octane-dianhydride and an aromatic diamine.
Materials:
-
Bicyclo[2.2.2]octane-tetracarboxylic dianhydride derivative (2 mmol)
-
Aromatic diamine (e.g., 4,4'-(9-fluorenylidene)dianiline) (2 mmol)
-
Nitrobenzene (10 mL)
-
Pyridine (4 mmol)
-
Benzoic acid (4.0 mmol)
-
Ethanol (for precipitation)
-
Nitrogen gas supply
-
50 mL three-necked flask with mechanical stirrer
Procedure:
-
Charge the three-necked flask with the aromatic diamine (2 mmol) and nitrobenzene (5 mL).
-
Stir the mixture under a nitrogen atmosphere until the diamine is completely dissolved.
-
Add the bicyclo[2.2.2]octane-dianhydride (2 mmol) in nitrobenzene (5 mL) to the stirred solution.
-
Heat the mixture to 80 °C and maintain for 1 hour.
-
Add pyridine (4 mmol) and increase the temperature to 120 °C.
-
Add benzoic acid (4.0 mmol) and stir the mixture at 150 °C for 3 hours.
-
Increase the temperature to and maintain at 200 °C for 24 hours.
-
Pour the resulting polymer solution into ethanol to precipitate the polyimide.
-
Filter the polymer and wash it thoroughly with ethanol.
-
Dry the polymer in a vacuum oven at 200 °C overnight.
Protocol 2: Two-Step Synthesis of Polyimides via Poly(amic acid)
This method involves the formation of a poly(amic acid) intermediate, which is then converted to the final polyimide. This approach is often used to create polyimide films.
Materials:
-
Bicyclo[2.2.2]octane-tetracarboxylic dianhydride derivative (2 mmol)
-
Aromatic diamine (e.g., 2,2-bis(4-aminophenyl)hexafluoropropane) (2 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (10 mL)
-
Lithium chloride (LiCl) (150 mg)
-
Pyridine (4 mmol)
-
Benzoic acid (4.0 mmol)
-
Ethanol (for precipitation)
-
Nitrogen gas supply
-
50 mL three-necked flask with mechanical stirrer
Procedure:
-
In a 50 mL three-necked flask, dissolve the aromatic diamine (2 mmol) in NMP (5 mL) under a nitrogen atmosphere.
-
Once dissolved, add the bicyclo[2.2.2]octane-dianhydride (2 mmol), LiCl (150 mg), and additional NMP (5 mL).
-
Stir the solution at room temperature for 14 hours to form the poly(amic acid).
-
To initiate imidization, add pyridine (4 mmol) and heat the mixture to 80 °C for 1 hour.
-
Slowly increase the temperature to 120 °C and add benzoic acid (4.0 mmol).
-
Further increase the temperature to and maintain at 190 °C for 24 hours.
-
Precipitate the resulting polyimide by pouring the solution into ethanol.
-
Wash the polymer with ethanol and dry under vacuum at 200 °C overnight.
Data Presentation
The following tables summarize typical properties of polyimides synthesized from a bicyclo[2.2.2]octane-based dianhydride (BTD) and various aromatic diamines, as reported in the literature.[2] These data provide a benchmark for the expected performance of polymers derived from this compound feedstocks after appropriate monomer synthesis.
Table 1: Molecular Weights and Solubility of BTD-Based Polyimides
| Polyimide ID | Diamine | Mn (KDa) | PDI | Solubility in NMP | Solubility in DMF | Solubility in DMSO |
| BTD-MIMA | 4,4'-Methylenebis(2,6-dimethylaniline) | 70 | 1.8 | Soluble | Soluble | Soluble |
| BTD-HFA | 2,2-Bis(4-aminophenyl)hexafluoropropane | 39 | 1.7 | Soluble | Partially Soluble | Soluble |
| BTD-FND | 4,4'-(9-Fluorenylidene)dianiline | 55 | 1.9 | Soluble | Soluble | Soluble |
| BTD-TPM | 4,4',4''-Triaminotriphenylmethane | 62 | 2.1 | Soluble | Soluble | Soluble |
Table 2: Thermal Properties of BTD-Based Polyimides
| Polyimide ID | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| BTD-MIMA | 355 | 460 |
| BTD-HFA | 272 | 437 |
| BTD-FND | >350 | 455 |
| BTD-TPM | 330 | 450 |
Potential Applications in Drug Development
The rigid bicyclo[2.2.2]octane framework is a recognized scaffold in medicinal chemistry for the design of therapeutic agents.[3][4] Polymers incorporating this moiety could find applications in drug delivery systems. The inherent rigidity can lead to polymers with well-defined three-dimensional structures, potentially enabling the creation of molecularly imprinted polymers or specific drug-carrier conjugates. Furthermore, the high thermal and chemical stability of these polymers could be advantageous for drug formulations requiring harsh processing conditions.
The logical relationship for exploring these polymers in drug delivery is outlined below.
Conclusion
While direct polymerization of this compound requires further investigation, its derivatives serve as excellent monomers for the synthesis of high-performance polymers with promising applications. The protocols and data presented here, based on analogous bicyclic systems, provide a solid foundation for researchers to explore the potential of this unique chemical scaffold in materials science and drug development. The inherent rigidity and stability of the bicyclo[2.2.2]octane core offer a compelling avenue for the creation of novel polymers with superior properties.
References
High-Performance Polymers from Bicyclo[2.2.2]octane-2-carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers derived from bicyclo[2.2.2]octane derivatives. The unique, rigid, and three-dimensional structure of the bicyclo[2.2.2]octane moiety imparts exceptional thermal stability, mechanical strength, and solubility to polymers, making them suitable for a range of advanced applications, from gas separation membranes to drug delivery systems.
I. High-Performance Polyimides from Bicyclo[2.2.2]octane Derivatives
The incorporation of the bicyclo[2.2.2]octane skeleton into the polymer backbone leads to materials with a desirable combination of properties. Polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) exhibit high thermal stability, good solubility in organic solvents, and excellent mechanical properties.[1][2]
Quantitative Data Summary
The following tables summarize the key properties of polyimides derived from BTD and various aromatic diamines.
Table 1: Thermal Properties of BTD-Based Polyimides
| Polyimide Designation | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| BTD-MIMA | 272 | 430+ |
| BTD-HFA | 355 | 430+ |
| BTD-FND | >350 | 430+ |
| BTD-TPM | Not Reported | 430+ |
Table 2: Mechanical Properties of BTD-Based Polyimides
| Property | Typical Range for Aromatic Polyimides |
| Tensile Strength | 94 - 120 MPa[3] |
| Tensile Modulus | 1.85 - 2.18 GPa[3] |
| Elongation at Break | 7 - 15%[3] |
Note: Specific mechanical property data for individual BTD-based polyimides were not available in the searched literature. The data presented is for a range of aromatic polyimides and serves as a general reference.
Table 3: Solubility of BTD-Based Polyimides
| Polyimide | DMSO | NMP | DMF | DMAc | CHCl3 | TCE |
| BTD-MIMA | ++ | ++ | ++ | ++ | ++ | - |
| BTD-HFA | ++ | +/- | +/- | +/- | - | - |
| BTD-FND | ++ | ++ | ++ | ++ | - | ++ |
| BTD-TPM | ++ | ++ | ++ | ++ | - | ++ |
++: Soluble at room temperature; +/-: Partially soluble; -: Insoluble. Solvents: DMSO (Dimethyl sulfoxide), NMP (N-methyl-2-pyrrolidone), DMF (N,N-Dimethylformamide), DMAc (N,N-Dimethylacetamide), CHCl3 (Chloroform), TCE (1,1,2,2-Tetrachloroethane). Data sourced from[1][2]
Experimental Protocols
This protocol describes a one-step high-temperature solution polycondensation method.
Materials:
-
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)
-
Aromatic diamine (e.g., 4,4′-methylenebis(2-isopropyl-6-methylaniline) [MIMA])
-
Nitrobenzene (solvent)
-
Pyridine (catalyst)
-
Benzoic acid (catalyst)
-
Ethanol (for precipitation)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2 mmol of the aromatic diamine in 5 mL of nitrobenzene.
-
Add 2 mmol of BTD dianhydride to the solution.
-
Heat the mixture to 80 °C and stir for 1 hour.
-
Add 4 mmol of pyridine and heat the solution to 120 °C.
-
Add 4.0 mmol of benzoic acid and increase the temperature to 150 °C, stirring for 3 hours.
-
Finally, raise the temperature to 200 °C and maintain for 24 hours.
-
Pour the resulting polymer solution into ethanol to precipitate the polyimide.
-
Filter the polymer, wash thoroughly with ethanol, and dry in a vacuum oven at 200 °C overnight.[1]
This protocol involves the formation of a poly(amic acid) precursor followed by chemical imidization.
Materials:
-
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)
-
4,4′-(hexafluoroisopropylidene)dianiline (HFA)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Lithium chloride (LiCl)
-
Pyridine (dehydrating agent)
-
Benzoic acid (catalyst)
-
Ethanol (for precipitation)
Procedure:
-
Poly(amic acid) Formation:
-
In a 50 mL three-necked flask under nitrogen, dissolve 2 mmol of HFA diamine and 150 mg of LiCl in 5 mL of NMP.
-
Once dissolved, add 2 mmol of BTD dianhydride and an additional 5 mL of NMP.
-
Stir the mixture at room temperature for 14 hours to form the poly(amic acid) solution.[1]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add 4 mmol of pyridine and heat to 80 °C for 1 hour.
-
Slowly heat the solution to 120 °C and add 4.0 mmol of benzoic acid.
-
Increase the temperature to 190 °C and maintain for 24 hours.[1]
-
Precipitate the resulting polyimide by pouring the solution into ethanol.
-
Wash the polymer with ethanol and dry under vacuum at 200 °C overnight.[1]
-
Experimental Workflow Diagram
Caption: Experimental workflows for the one-step and two-step synthesis of BTD-based polyimides.
II. Polymerization of Bicyclo[2.2.2]octane-2-carbonitrile
While direct polymerization protocols for this compound are not extensively documented in the reviewed literature, its structure suggests potential for polymerization via radical mechanisms, particularly if a vinyl group is introduced to the bicyclic system. Radical polymerization is a versatile method for polymerizing monomers with carbon-carbon double bonds.[4]
Proposed Protocol: Radical Polymerization of a Vinyl-Substituted this compound
This proposed protocol is based on general principles of radical polymerization of bicyclic monomers.[5][6]
Hypothetical Monomer: 5-Vinylthis compound
Materials:
-
5-Vinylthis compound (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (radical initiator)
-
Toluene or Chlorobenzene (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the monomer in the chosen solvent under a nitrogen atmosphere.
-
Add a catalytic amount of AIBN (typically 0.1-1 mol% relative to the monomer).
-
Heat the reaction mixture to 60-80 °C to initiate the polymerization.
-
Maintain the temperature and stir for a predetermined time (e.g., 6-24 hours) to allow for polymer chain growth.
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) to track monomer consumption.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum.
Logical Relationship Diagram
Caption: Relationship between the bicyclo[2.2.2]octane core and its applications in polymers and drug development.
III. Drug Development Applications: Bicyclo[2.2.2]octane Derivatives as Adenosine A1 Receptor Antagonists
The rigid bicyclo[2.2.2]octane framework serves as a valuable scaffold in medicinal chemistry. Derivatives of this structure have been investigated as potent and selective antagonists for the adenosine A1 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.[7][8]
Signaling Pathway of the Adenosine A1 Receptor
The adenosine A1 receptor is primarily coupled to inhibitory G-proteins (Gαi/o).[9] Its activation leads to a cascade of intracellular events that ultimately result in a decrease in neuronal excitability and neurotransmitter release.
Mechanism of Action of Antagonists: Bicyclo[2.2.2]octane-based antagonists competitively bind to the adenosine A1 receptor, preventing the binding of endogenous adenosine. This blocks the downstream signaling cascade, thereby inhibiting the effects of adenosine.
Key Steps in the Signaling Pathway:
-
Receptor-Ligand Binding: In the absence of an antagonist, adenosine binds to the A1 receptor.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gαi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Decreased Protein Kinase A (PKA) Activity: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA).
-
Modulation of Ion Channels:
-
Reduced Neurotransmitter Release: The combined effects of membrane hyperpolarization and reduced calcium influx lead to a decrease in the release of excitatory neurotransmitters.
Adenosine A1 Receptor Signaling Pathway Diagram
Caption: Signaling pathway of the adenosine A1 receptor and the inhibitory action of bicyclo[2.2.2]octane-based antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Radical polymerization - Wikipedia [en.wikipedia.org]
- 5. Polymerization of Cyclic Monomers, 12 | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Bicyclo[2.2.2]octane-2-carbonitrile as a Rigid Monomer in Polyamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of bicyclo[2.2.2]octane-2-carbonitrile as a precursor for a rigid monomer in the synthesis of high-performance polyamides. The incorporation of the rigid, three-dimensional bicyclo[2.2.2]octane moiety into a polyamide backbone is anticipated to impart enhanced thermal stability, mechanical strength, and solubility compared to conventional aliphatic or aromatic polyamides.
Introduction
High-performance polyamides are a critical class of polymers used in demanding applications that require excellent thermal and mechanical properties. A key strategy in designing such polymers is the incorporation of rigid monomer units. The bicyclo[2.2.2]octane framework is a particularly attractive rigid building block due to its well-defined, non-planar, and sterically hindered structure. This structure disrupts chain packing, which can lead to improved solubility and processability without compromising thermal stability.
This compound serves as a versatile starting material for the synthesis of polyamide monomers. Through straightforward chemical transformations, the nitrile functionality can be converted into either a carboxylic acid or an amine group, which can then be utilized in polycondensation reactions.
Monomer Synthesis from this compound
There are two primary pathways to convert this compound into a monomer suitable for polyamide synthesis:
-
Hydrolysis to Bicyclo[2.2.2]octane-2-carboxylic acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This dicarboxylic acid can then be reacted with a variety of diamines to produce polyamides.
-
Reduction to Bicyclo[2.2.2]octane-2-methanamine: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting diamine can then be polymerized with a dicarboxylic acid.
The synthetic route via the carboxylic acid is often preferred due to the relative ease of the hydrolysis reaction and the commercial availability of a wide range of diamine co-monomers.
Properties of Polyamides Containing the Bicyclo[2.2.2]octane Moiety
While specific data for polyamides derived directly from this compound is limited in publicly available literature, extensive research on polyimides incorporating the bicyclo[2.2.2]octane core provides strong indicators of the expected properties.[1][2][3] These studies consistently demonstrate that the rigid bicyclic unit imparts:
-
High Thermal Stability: Polymers containing the bicyclo[2.2.2]octane moiety exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C.[1][2]
-
High Glass Transition Temperature (Tg): The rigid structure restricts segmental motion, leading to high glass transition temperatures, often in the range of 270-380°C for related polyimides.[1][2]
-
Good Solubility: The non-planar, bulky nature of the bicyclo[2.2.2]octane unit disrupts polymer chain packing, which can enhance solubility in organic solvents.[1][3]
-
Good Mechanical Properties: The rigidity of the monomer is expected to translate into high tensile strength and modulus in the resulting polyamides.
The following table summarizes the properties of polyimides containing the bicyclo[2.2.2]octane core, which can be used as a reference for the anticipated properties of analogous polyamides.
| Property | Reported Value (for Bicyclo[2.2.2]octane-based Polyimides) | Reference |
| Glass Transition Temperature (Tg) | 272 - 380 °C | [1][2] |
| 5% Weight Loss Temperature (TGA) | > 450 °C | [2] |
| Tensile Modulus | 1.5 - 2.6 GPa | [2] |
| Tensile Strength | 52 - 96 MPa | [2] |
| Solubility | Soluble in aprotic polar solvents (e.g., DMAc, NMP, DMSO) | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[2.2.2]octane-2-carboxylic Acid from this compound (Hydrolysis)
This protocol describes the hydrolysis of the nitrile to a carboxylic acid, a key step in preparing the monomer for polyamide synthesis.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in an excess of concentrated hydrochloric acid (or a concentrated solution of sodium hydroxide).
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up (Acidic Hydrolysis): After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.
-
Work-up (Basic Hydrolysis): After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to protonate the carboxylate.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude bicyclo[2.2.2]octane-2-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Polyamide via Direct Polycondensation
This protocol outlines the synthesis of a polyamide from bicyclo[2.2.2]octane-2-carboxylic acid and a representative diamine, such as hexamethylenediamine, using the Yamazaki-Higashi phosphorylation reaction.[4]
Materials:
-
Bicyclo[2.2.2]octane-2-carboxylic acid
-
Hexamethylenediamine
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂)
-
Lithium chloride (LiCl)
-
Methanol
-
Distilled water
-
Three-necked flask with a mechanical stirrer and nitrogen inlet/outlet
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, add bicyclo[2.2.2]octane-2-carboxylic acid (1.0 mmol), hexamethylenediamine (1.0 mmol), calcium chloride (0.3 mmol), and lithium chloride (0.2 mmol).
-
Solvent and Reagent Addition: Add 7.0 mL of NMP, 0.5 mL of pyridine, and triphenyl phosphite (2.0 mmol) to the flask.
-
Polymerization: Heat the reaction mixture to 110°C and stir vigorously for 15 hours under a continuous nitrogen flow.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a mixture of distilled water and methanol (2:3 v/v) with constant stirring.
-
Isolation and Washing: The precipitated polyamide is collected by filtration, washed thoroughly with water and methanol to remove any unreacted monomers and salts.
-
Drying: Dry the resulting polyamide in a vacuum oven at 80°C overnight.
Protocol 3: Characterization of the Polyamide
1. Spectroscopic Analysis:
- FTIR Spectroscopy: Confirm the formation of the amide bond by the presence of characteristic N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1650 cm⁻¹) absorptions.
- NMR Spectroscopy (¹H and ¹³C): Characterize the polymer structure by analyzing the chemical shifts and integration of protons and carbons in the polymer backbone.
2. Thermal Analysis:
- Thermogravimetric Analysis (TGA): Determine the thermal stability of the polyamide by measuring the weight loss as a function of temperature. The 5% weight loss temperature (Td5%) is a key parameter.
- Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm), if any, of the polymer.
3. Mechanical Testing:
- Tensile Testing: Prepare polymer films by solution casting and measure the tensile strength, Young's modulus, and elongation at break according to standard ASTM methods.
Visualizations
Logical Relationship between Monomer Structure and Polymer Properties
Caption: Relationship between the rigid monomer and enhanced polymer properties.
Experimental Workflow for Polyamide Synthesis and Characterization
Caption: Workflow for polyamide synthesis and characterization.
Conclusion
This compound is a valuable precursor for creating rigid monomers for high-performance polyamides. The incorporation of the bicyclo[2.2.2]octane unit is expected to significantly enhance the thermal and mechanical properties of the resulting polymers while maintaining good solubility. The provided protocols offer a starting point for the synthesis and characterization of these advanced materials, which hold promise for applications in aerospace, automotive, and electronics industries where high performance is paramount. Further research and optimization of the polymerization conditions and comonomer selection will likely lead to even more impressive material properties.
References
Application Notes & Protocols: Bicyclo[2.2.2]octane Derivatives as Chiral Ligands in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The bicyclo[2.2.2]octane framework provides a rigid and sterically defined scaffold that is highly valuable in the design of chiral ligands for asymmetric catalysis. While bicyclo[2.2.2]octane-2-carbonitrile itself is not typically employed directly as a ligand, it serves as a versatile precursor for synthesizing more complex and catalytically active derivatives. The nitrile group can be transformed into key coordinating functionalities such as primary amines (via reduction) or carboxylic acids (via hydrolysis), which are central to the structure of highly effective chiral ligands.
This document provides detailed application notes and protocols for two prominent classes of chiral ligands derived from the bicyclo[2.2.2]octane scaffold: diamine derivatives for copper-catalyzed asymmetric Henry reactions and C₂-symmetric dienes for rhodium-catalyzed asymmetric arylations.
Application 1: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
Ligand Class: Chiral Diamines derived from the Bicyclo[2.2.2]octane Scaffold.
Overview: Chiral diamines based on the cis-2,5-diaminobicyclo[2.2.2]octane and 1,2-diaminobicyclo[2.2.2]octane (DABO) cores have proven to be exceptional ligands for copper-catalyzed asymmetric Henry reactions.[1][2] These ligands, often incorporated into salen-type structures, form well-defined chiral pockets around the metal center, enabling high stereocontrol in the carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. The resulting β-nitroalcohols are valuable building blocks for the synthesis of pharmaceuticals, including β-blockers.[1][3]
Key Ligand Synthesis Workflow
The synthesis of the core diamine ligand scaffold can be achieved from readily available starting materials like benzoic acid.[1][4] The enantiopure diamine is then typically derivatized to form the final ligand, for example, a salen-type ligand, by condensation with salicylaldehydes.
Caption: Synthesis of a chiral bicyclo[2.2.2]octane-based salen ligand.
Experimental Protocol: Asymmetric Henry Reaction
This protocol describes a general procedure for the copper-catalyzed addition of nitromethane to an aromatic aldehyde using an in situ generated catalyst from a bicyclo[2.2.2]octane-derived diamine ligand.
Materials:
-
Chiral cis-2,5-diaminobicyclo[2.2.2]octane-derived salen ligand
-
Copper(II) acetate (Cu(OAc)₂)[5]
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Nitromethane
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation: In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral diamine ligand (0.022 mmol, 1.1 eq relative to Cu) in ethanol (1.0 mL).
-
Add Cu(OAc)₂ (0.020 mmol, 1.0 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to allow for the in situ formation of the copper-ligand complex. The solution will typically change color.
-
Reaction Initiation: Cool the catalyst solution to 0 °C using an ice bath.
-
Add the aromatic aldehyde (1.0 mmol) to the cooled catalyst solution.
-
Add nitromethane (5.0 mmol, 5.0 eq) dropwise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-72 hours).[5]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the β-nitroalcohol product.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data Summary: Asymmetric Henry Reaction
The following table summarizes representative data for the copper-catalyzed Henry reaction using various bicyclo[2.2.2]octane-based diamine ligands.
| Entry | Aldehyde | Ligand Type | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | cis-2,5-BCO Salen-Cu(I) | 10 | RT | 24 | 95 | 98 | [6][7] |
| 2 | Benzaldehyde | cis-2,5-BCO Salen-Cu(I) | 10 | RT | 24 | 92 | 95 | [6][7] |
| 3 | 2-Naphthaldehyde | cis-2,5-BCO Salen-Cu(I) | 10 | RT | 24 | 94 | 96 | [6][7] |
| 4 | 4-Chlorobenzaldehyde | (R)-DABO derivative-Cu(OAc)₂ | 5 | -20 | 72 | 85 | 86 | [3] |
| 5 | 4-Methoxybenzaldehyde | (R)-DABO derivative-Cu(OAc)₂ | 5 | -20 | 72 | 80 | 82 | [3] |
BCO = Bicyclo[2.2.2]octane; DABO = 1,2-Diaminobicyclo[2.2.2]octane
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Cu-diamine catalyzed Henry reaction.
Application 2: Rhodium-Catalyzed Asymmetric Arylation
Ligand Class: C₂-Symmetric Bicyclo[2.2.2]octadienes (bod*).
Overview: Chiral C₂-symmetric dienes built on the bicyclo[2.2.2]octane skeleton, such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), are highly effective ligands in rhodium-catalyzed asymmetric arylation reactions.[4][8] These diene ligands exhibit superior performance in terms of both enantioselectivity and catalytic activity for the addition of arylboronic acids to electrophiles like N-tosylarylimines, producing valuable chiral diarylmethylamines with excellent enantiomeric excess (95-99% ee).[8][9]
Key Ligand Synthesis Workflow
The synthesis of C₂-symmetric bicyclo[2.2.2]octadienes typically starts from a bicyclic diketone, which undergoes resolution and subsequent functionalization to install the desired aryl or alkyl groups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent progress in copper catalyzed asymmetric Henry reaction [html.rhhz.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols: Nucleophilic Addition Reactions of Bicyclo[2.2.2]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic addition reactions of bicyclo[2.2.2]octane-2-carbonitrile, a key intermediate in the synthesis of novel therapeutic agents and functional materials. The rigid bicyclic framework of this molecule offers a unique scaffold for the development of compounds with specific three-dimensional orientations, making it a valuable building block in medicinal chemistry and materials science.[1][2] This document outlines key reactions, experimental protocols, and data to guide researchers in the effective use of this versatile compound.
Overview of Reactivity
This compound exhibits typical reactivity for a nitrile group, undergoing nucleophilic attack at the electrophilic carbon atom. The rigid, sterically defined structure of the bicyclo[2.2.2]octane skeleton plays a crucial role in directing the stereochemical outcome of these additions. Nucleophiles will generally approach the nitrile from the less hindered exo face, leading to the preferential formation of the exo addition product.
Key Nucleophilic Addition Reactions
Reduction to Primary Amines
The reduction of the nitrile group to a primary amine is a fundamental transformation, yielding 2-(aminomethyl)bicyclo[2.2.2]octane, a valuable precursor for the synthesis of bioactive molecules and peptidomimetics.[1]
Reaction Scheme:
Quantitative Data:
| Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| LiAlH₄ | THF | Reflux | 24 h | >60 | [3] |
| H₂, PtO₂ | H₂O | Room Temp. | - | - | [1] |
| H₂, Raney Nickel | - | - | - | - | [4] |
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄) [3]
-
To a solution of bicyclo[2.2.2]octane-2-carboxamide (or the corresponding nitrile) in dry tetrahydrofuran (THF), slowly add a solution of lithium aluminum hydride (LAH) in THF.
-
Reflux the reaction mixture for 24 hours.
-
Cool the reaction mixture in an ice bath and quench by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting mixture and extract the filtrate with an appropriate organic solvent.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by appropriate methods, such as distillation or chromatography.
dot
Caption: Workflow for the reduction of this compound.
Addition of Organometallic Reagents to form Ketones
The addition of Grignard or organolithium reagents to this compound, followed by acidic hydrolysis of the intermediate imine, provides a route to 2-acylbicyclo[2.2.2]octane derivatives. These ketones are versatile intermediates for further functionalization.
Reaction Scheme:
Quantitative Data:
Experimental Protocol: General Procedure for Grignard Addition to Nitriles [5]
-
Dissolve this compound in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the Grignard reagent (R-MgX) to the solution at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).
-
Quench the reaction by the slow addition of aqueous acid (e.g., dilute HCl or H₂SO₄) at 0 °C.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the resulting ketone by distillation, chromatography, or recrystallization.
dot
Caption: General pathway for Grignard addition to a nitrile.
Hydrolysis to Carboxylic Acids
The nitrile group can be hydrolyzed under acidic or basic conditions to yield bicyclo[2.2.2]octane-2-carboxylic acid. This transformation is useful for introducing a carboxylic acid functionality, which can be further modified.
Reaction Scheme:
Quantitative Data:
Specific protocols and yields for the hydrolysis of this compound were not found in the provided search results. The following is a general procedure.
Experimental Protocol: General Procedure for Nitrile Hydrolysis
-
Acidic Hydrolysis: Reflux the nitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Basic Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. This will initially form the carboxylate salt.
-
After the reaction is complete (as monitored by TLC), cool the mixture and, in the case of basic hydrolysis, acidify with a strong acid to protonate the carboxylate.
-
Extract the carboxylic acid product with an organic solvent.
-
Wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the product by recrystallization or chromatography.
Stereochemical Considerations
The facial selectivity of nucleophilic attack on the 2-substituted bicyclo[2.2.2]octane system is a critical aspect of its reactivity. The rigid cage-like structure generally favors attack from the less sterically hindered exo face. This leads to the formation of products with the newly introduced group in the exo position. For instance, in the addition of m-methoxyphenylmagnesium bromide to a related 2-ketobicyclo[2.2.2]octane derivative, the major product is the exo-alcohol.[3] This stereochemical preference is an important consideration in the design of synthetic routes targeting specific stereoisomers.
dot
Caption: Stereochemical pathways of nucleophilic addition.
Applications in Drug Development and Materials Science
Derivatives of bicyclo[2.2.2]octane have shown promise in various applications. The rigid scaffold is utilized in the design of receptor antagonists and other therapeutic agents.[1] Furthermore, the unique structural properties of this bicyclic system are being explored in the development of advanced polymers and functional materials.[1] The ability to controllably introduce functionality through nucleophilic addition reactions on the nitrile group is key to accessing a diverse range of novel compounds with potential applications in these fields.
References
- 1. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | 54202-05-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. EP0003409A1 - Process for producing 4-amino-methylbicyclo(2,2,2)octane-1-carboxylic acid and intermediate compound therefor - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bicyclo[2.2.2]octane-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane-2-carbonitrile. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three main synthetic routes to prepare this compound:
-
Diels-Alder Reaction: This is a classic and widely used method involving the [4+2] cycloaddition of a conjugated diene (e.g., 1,3-cyclohexadiene) with a dienophile (e.g., acrylonitrile). This method is valued for its atom economy and ability to rapidly generate the bicyclic core.
-
Tandem Ring-Closing Metathesis/Cyanation: A modern approach that utilizes a Grubbs catalyst to form the bicyclic ring system from an acyclic precursor, followed by cyanation. This method offers a high degree of modularity.[1]
-
Transition Metal-Catalyzed Oxidation and Functionalization: This multi-step process typically involves the oxidation of a precursor like 1,4-dimethylenecyclohexane, followed by a separate cyanation step to yield the final product.[1]
Q2: How can I confirm the successful synthesis of this compound?
A2: The product can be characterized using standard spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Look for a characteristic nitrile (C≡N) stretching frequency around 2200 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the bicyclic structure. Specific chemical shifts and coupling constants will be indicative of the product and its stereochemistry (endo/exo isomers).
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product (135.21 g/mol ).[2]
Q3: What is the difference between the endo and exo isomers in the Diels-Alder synthesis, and how can I distinguish them?
A3: In the context of the Diels-Alder reaction between 1,3-cyclohexadiene and acrylonitrile, the endo and exo isomers refer to the relative stereochemistry of the cyano group with respect to the larger bridge of the bicyclic system. The endo isomer, where the cyano group is oriented towards the double bond of the cyclohexene ring, is often the kinetically favored product due to secondary orbital interactions.
Distinguishing between the isomers can be achieved through ¹H NMR spectroscopy by analyzing the coupling constants of the proton adjacent to the cyano group. The spatial arrangement of the protons in the rigid bicyclic structure results in different dihedral angles, leading to distinct coupling patterns for the endo and exo isomers.
Troubleshooting Guides
Low Yield in Diels-Alder Synthesis
Low or no yield of the desired this compound from the Diels-Alder reaction is a common issue. The following guide will help you troubleshoot potential causes.
| Observation | Potential Cause | Suggested Solution |
| No or very low conversion of starting materials | 1. Inactive Catalyst: The Lewis acid catalyst may have degraded due to exposure to moisture or air. | Use a fresh batch of the Lewis acid catalyst. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to decomposition. | Optimize the reaction temperature. For Lewis acid-catalyzed reactions, temperatures around 0°C are often a good starting point.[1] | |
| 3. Impure Reagents: The diene or dienophile may contain inhibitors or impurities that interfere with the reaction. | Purify the 1,3-cyclohexadiene and acrylonitrile by distillation before use. | |
| Formation of multiple products, with low yield of the desired isomer | 1. Lack of Stereocontrol: Uncatalyzed reactions often lead to a mixture of endo and exo isomers. | Employ a Lewis acid catalyst to enhance the stereoselectivity of the reaction, which typically favors the endo product. |
| 2. Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially at higher temperatures. | Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Keep the reaction temperature as low as feasible. | |
| Significant amount of starting material remains after extended reaction time | 1. Insufficient Catalyst Loading: The amount of Lewis acid may not be enough to catalyze the reaction effectively. | Increase the molar percentage of the Lewis acid catalyst. A common starting point is 10 mol%.[1] |
| 2. Reversible Reaction: The Diels-Alder reaction is reversible (retro-Diels-Alder). | Running the reaction at a lower temperature can favor the forward reaction. |
Troubleshooting Workflow for Low Diels-Alder Yield
Caption: A logical workflow for troubleshooting low yields in the Diels-Alder synthesis.
Data Presentation: Comparison of Synthetic Routes
The choice of synthetic route can significantly impact the yield, cost, and scalability of this compound production. The following table summarizes the key quantitative data for the three primary methods.
| Synthetic Route | Number of Steps | Overall Yield (%) | Key Reagents | Scalability |
| Catalytic Diels-Alder | 1 | 78[1] | 1,3-Cyclohexadiene, Acrylonitrile, Sc(OTf)₃ | Moderate |
| Tandem RCM/Cyanation | 2 | 71[1] | Diallylmalononitrile, Grubbs II Catalyst, H₂, Pd/C | Low |
| Pd-Catalyzed Oxidation/Cyanation | 2 | ~52 (overall) | 1,4-Dimethylenecyclohexane, Pd(OAc)₂, TBHP, POCl₃, TMSCN | High |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes the synthesis of bicyclo[2.2.2]oct-5-ene-2-carbonitrile using a scandium(III) triflate catalyst.
Materials:
-
1,3-Cyclohexadiene
-
Acrylonitrile
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add scandium(III) triflate (10 mol%).
-
Add anhydrous dichloromethane to dissolve the catalyst.
-
Cool the flask to 0°C in an ice bath.
-
To the cooled solution, add 1,3-cyclohexadiene (1.0 equivalent) followed by the dropwise addition of acrylonitrile (1.2 equivalents).
-
Stir the reaction mixture at 0°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.[1]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to afford the bicyclo[2.2.2]oct-5-ene-2-carbonitrile.
Experimental Workflow: Diels-Alder Synthesis
Caption: A step-by-step workflow for the Diels-Alder synthesis of the target compound.
Protocol 2: Tandem Ring-Closing Metathesis/Cyanation
This protocol outlines the synthesis starting from diallylmalononitrile.
Materials:
-
Diallylmalononitrile
-
Grubbs II catalyst
-
Anhydrous Toluene
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C)
-
Methanol
Procedure:
-
Ring-Closing Metathesis (RCM):
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve diallylmalononitrile (1.0 equivalent) in anhydrous toluene.
-
Add Grubbs II catalyst (3 mol%) to the solution.
-
Heat the reaction mixture to 110°C and stir for the time required for complete conversion (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
-
Hydrogenation:
-
Dissolve the crude RCM product in methanol.
-
Carefully add palladium on carbon (5-10 wt%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the starting material is fully consumed (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound.
-
Protocol 3: Palladium-Catalyzed Oxidation and Cyanation
This two-step protocol begins with the oxidation of 1,4-dimethylenecyclohexane.
Materials:
-
1,4-Dimethylenecyclohexane
-
Palladium(II) acetate (Pd(OAc)₂)
-
tert-Butyl hydroperoxide (TBHP)
-
Acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous acetonitrile
Procedure:
-
Oxidation:
-
To a round-bottom flask, add 1,4-dimethylenecyclohexane (1.0 equivalent), palladium(II) acetate (5 mol%), and acetic acid.
-
Heat the mixture to 80°C.
-
Add tert-butyl hydroperoxide (2.0 equivalents) dropwise to the heated solution.
-
Stir the reaction at 80°C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an appropriate aqueous workup to isolate the bicyclo[2.2.2]oct-2-ene-2-carboxylic acid intermediate. This step has a reported yield of 62%.[1]
-
-
Cyanation:
-
To the dried carboxylic acid intermediate (1.0 equivalent) in a flame-dried flask under a nitrogen atmosphere, add anhydrous acetonitrile.
-
Add phosphorus oxychloride (1.5 equivalents) and stir the mixture.
-
Add trimethylsilyl cyanide (1.5 equivalents) and reflux the reaction mixture until the conversion is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound. This cyanation step has a reported yield of 84%.[1]
-
References
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]octane-2-carbonitrile and its derivatives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Diels-Alder Reaction: Reaction conditions (temperature, pressure, time) may not be optimal. 2. Poor Quality Reagents: 1,3-cyclohexadiene may have dimerized; acrylonitrile may contain inhibitors. 3. Retro-Diels-Alder Reaction: Excessive heat can cause the product to decompose back into starting materials. | 1. Optimize Reaction Conditions: Consider using a Lewis acid catalyst (e.g., Sc(OTf)₃, AlCl₃) to accelerate the reaction at lower temperatures. A representative protocol with scandium(III) triflate in dichloromethane at 0°C has shown a 78% yield.[1] 2. Purify Reagents: Distill 1,3-cyclohexadiene immediately before use. Pass acrylonitrile through a column of basic alumina to remove inhibitors. 3. Control Temperature: Run the reaction at the lowest effective temperature. Monitor progress by TLC or GC-MS to avoid prolonged heating after completion. |
| Presence of Polymeric Byproducts | Polymerization of Acrylonitrile: Acrylonitrile is prone to free-radical polymerization, which can be initiated by heat, light, or impurities. This can compete with the desired Diels-Alder cycloaddition.[2] | 1. Add Inhibitors (with caution): A small amount of a radical inhibitor like hydroquinone can be added, but this may also slow the desired reaction. 2. Degas Solvents: Remove dissolved oxygen, which can initiate polymerization, by sparging with an inert gas (e.g., argon, nitrogen). 3. Use Lower Temperatures: Polymerization is often more favorable at higher temperatures. |
| Formation of Multiple Isomers | Endo/Exo Diastereomers: The Diels-Alder reaction between 1,3-cyclohexadiene and acrylonitrile can produce both endo and exo stereoisomers. The endo product is typically the kinetically favored product, while the exo is thermodynamically more stable.[3][4][5] | 1. Kinetic vs. Thermodynamic Control: For a higher ratio of the endo isomer, run the reaction at lower temperatures for a shorter duration. For the exo isomer, higher temperatures and longer reaction times may favor its formation, but this also increases the risk of the retro-Diels-Alder reaction. 2. Catalyst Selection: Lewis acids can influence the endo/exo selectivity.[6][7] Experiment with different catalysts to optimize for the desired isomer. 3. Purification: The isomers can often be separated by flash column chromatography on silica gel. |
| Product Contains Carboxylic Acid or Amide Impurities | Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which may occur during aqueous workup or purification.[8] | 1. Neutral Workup: Use a neutral aqueous wash (e.g., brine) instead of acidic or basic solutions. 2. Anhydrous Conditions: Ensure all solvents and reagents are dry if possible. 3. Careful pH Control during Purification: If using chromatography, avoid highly acidic or basic mobile phases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-cyclohexadiene and acrylonitrile.[9][10][11] Subsequent hydrogenation of the resulting Bicyclo[2.2.2]oct-5-ene-2-carbonitrile yields the saturated target compound.
Q2: How can I improve the rate and yield of the Diels-Alder reaction?
A2: The use of a Lewis acid catalyst can significantly improve both the reaction rate and yield. For instance, using 10 mol% of scandium(III) triflate in dichloromethane at 0°C can yield the bicyclic adduct in 78% after 12 hours.[1] Other Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can also be effective.[6]
Q3: My reaction is sluggish even with a catalyst. What could be the problem?
A3: Ensure your 1,3-cyclohexadiene is fresh or has been recently distilled, as it can dimerize upon standing. Also, ensure that the acrylonitrile is free of polymerization inhibitors, which are commonly added for storage. Passing it through a short column of activated basic alumina can remove these inhibitors.
Q4: What is the expected stereochemical outcome of the reaction?
A4: The reaction typically yields a mixture of endo and exo diastereomers. The endo isomer is often the kinetic product, meaning it forms faster, especially at lower temperatures.[3][4] The exo isomer is generally more thermodynamically stable and may be favored under conditions of thermodynamic control (higher temperatures, longer reaction times), though this also increases the risk of the retro-Diels-Alder reaction.[5]
Q5: How can I confirm the structure and purity of my product?
A5: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Purity can be assessed by GC-MS or HPLC. The nitrile group has a characteristic IR absorption around 2200-2250 cm⁻¹.
Q6: Are there alternative synthetic routes?
A6: Yes, other methods exist. One approach involves a two-step sequence starting from 1,4-dimethylenecyclohexane, which is first oxidized to bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, followed by cyanation to give the desired nitrile.[1] Another advanced strategy uses a tandem ring-closing metathesis (RCM) and cyanation sequence.[1]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of the Bicyclo[2.2.2]octene precursor via the Diels-Alder reaction.
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Cyclohexadiene | Acrylonitrile | Scandium(III) triflate (10) | Dichloromethane | 0 | 12 | 78 | [1] |
Detailed Experimental Protocol
Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carbonitrile via Lewis Acid Catalyzed Diels-Alder Reaction [1]
Materials:
-
1,3-Cyclohexadiene (freshly distilled)
-
Acrylonitrile (inhibitor removed by passing through basic alumina)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add scandium(III) triflate (10 mol%).
-
Add anhydrous dichloromethane via syringe.
-
Cool the mixture to 0°C in an ice bath.
-
Add 1,3-cyclohexadiene (1.0 equivalent) to the stirred solution.
-
Add acrylonitrile (1.2 equivalents) dropwise over 10 minutes.
-
Stir the reaction mixture at 0°C for 12 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Bicyclo[2.2.2]oct-5-ene-2-carbonitrile as a mixture of endo and exo isomers.
Subsequent Hydrogenation (to obtain this compound):
-
Dissolve the purified Bicyclo[2.2.2]oct-5-ene-2-carbonitrile in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Remove the solvent under reduced pressure to yield this compound.
Visualizations
Logical Relationship of Potential Reaction Pathways
Caption: Key reaction pathways in the synthesis of Bicyclo[2.2.2]oct-5-ene-2-carbonitrile.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | High-Purity [benchchem.com]
- 2. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. doubtnut.com [doubtnut.com]
- 10. The Diels-Alder reaction between 1, 3-cyclo-hexadiene and acrylonitrile g.. [askfilo.com]
- 11. sarthaks.com [sarthaks.com]
Purification of Bicyclo[2.2.2]octane-2-carbonitrile by flash chromatography
Technical Support Center: Bicyclo[2.2.2]octane-2-carbonitrile Purification
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of this compound using flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the flash chromatography of this compound?
A good starting point for a compound of normal polarity is a mixture of a nonpolar and a polar solvent, typically Hexane/Ethyl Acetate.[1] For this compound and related structures, a common eluent system is a 9:1 mixture of hexane and ethyl acetate.[2] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2 - 0.35 for the target compound.[3][4]
Q2: How do I select the appropriate column size for my purification?
The column diameter and length are determined by the amount of crude sample and the separation difficulty (the difference in Rf values, ΔRf, between your target compound and impurities). For an easy separation (ΔRf > 0.2) of a 1-gram sample, a column with a 3 cm diameter is often suitable.[4] A general guideline for easy separations is to use a silica gel to crude sample mass ratio of 30:1.[3]
Q3: What is the best way to load my sample onto the column?
There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial eluent solvent. If solubility is an issue, use a slightly stronger solvent (like dichloromethane), but keep the volume to an absolute minimum to avoid compromising the separation.[5] Carefully add the solution to the top of the silica bed.[4]
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (e.g., 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[6] This powder can then be carefully added to the top of the column.[6]
Q4: My separation is poor, and all my fractions are mixed. What can I do?
Poor separation can result from several factors:
-
Incorrect Solvent System: The polarity of your eluent may be too high, causing all compounds to elute quickly. Try a less polar solvent system.
-
Column Overloading: Loading too much sample for the column size will result in broad, overlapping bands. Reduce the sample load or use a larger column.
-
On-Column Decomposition: Your compound might be degrading on the silica gel, leading to a continuous "smear" of the product and its degradants in all fractions. You can check for stability by running a 2D TLC.[5]
Q5: The solvent flow has stopped or is extremely slow. What should I do?
A blocked column can be caused by:
-
Sample Precipitation: The crude mixture may have crystallized or precipitated at the top of the column, blocking solvent flow.[5] This can happen if the sample is not fully soluble in the eluent.
-
Improperly Filtered Sample: Particulate matter in the crude sample can clog the column frit.[7] Always ensure your sample is free of solids before loading.
-
Air Bubbles: Cracks or channels in the silica bed caused by air bubbles can disrupt solvent flow. Ensure the column is packed properly and never allowed to run dry.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column. | 1. Solvent system is not polar enough. 2. Compound decomposed on the silica gel. 3. Compound is very polar and strongly adsorbed. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).2. Test compound stability on a TLC plate.[5] If unstable, consider using a different stationary phase like alumina or deactivated silica.[5]3. For very polar compounds, a more polar solvent system like methanol/dichloromethane may be necessary.[1] |
| Compound elutes too quickly (in the solvent front). | 1. Solvent system is too polar. 2. You may have misidentified the product spot on the initial TLC. | 1. Use a less polar eluent system (e.g., decrease the percentage of ethyl acetate). Starting with 100% hexane is an option for nonpolar compounds.[1]2. Re-run TLC analysis, ensuring you check the very top of the plate for your compound. Always check the first fraction collected from the column.[5] |
| Streaking or "tailing" of bands on the column. | 1. Column is overloaded with sample. 2. Compound is not sufficiently soluble in the mobile phase. 3. Silica gel is too acidic for the compound. | 1. Reduce the amount of sample loaded or use a larger column.[7]2. Choose a different solvent system in which the compound is more soluble.3. Add a small amount (1-3%) of triethylamine to the eluent to neutralize the silica gel, which is particularly useful for amine-containing compounds.[8] |
| Product is contaminated with an impurity that had a different Rf on TLC. | 1. On-column degradation. The impurity may be a degradation product formed during chromatography.[5]2. Co-elution. The separation on the column was not as efficient as on the TLC plate. | 1. Verify compound stability using 2D TLC.[5] If unstable, switch to a less harsh stationary phase or purification method.2. Use a "slower" (less polar) solvent system to improve separation.[3] A shallower solvent gradient can also enhance resolution. |
| Low recovery of the purified compound. | 1. Compound is still on the column. 2. Compound decomposed during purification. 3. Fractions are too dilute to detect the compound by TLC. | 1. Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to elute any remaining material.2. See solutions for on-column degradation.3. Combine and concentrate the fractions where you expected to find your compound and re-analyze by TLC.[5] |
Quantitative Data Summary
The following table provides typical parameters for the flash chromatography purification of this compound.
| Parameter | Recommended Value / Type | Notes |
| Stationary Phase | Silica Gel, 230–400 mesh (40–63 µm)[3] | Standard for flash chromatography. Alumina can be used as an alternative if the compound is sensitive to the acidic nature of silica.[5] |
| Typical Eluent System | Hexane / Ethyl Acetate[1] | A gradient or isocratic elution can be used. A common starting point is 9:1 Hexane:Ethyl Acetate.[2] |
| Optimal Rf on TLC | ~ 0.2 - 0.35[3][4] | This Rf value in the chosen solvent system generally ensures good separation and a reasonable elution time. |
| Silica : Sample Ratio | 30:1 to 100:1 by mass[3] | Use a higher ratio (more silica) for difficult separations where impurities are close to the product on TLC. |
| Sample Loading | < 1-2% of column mass | Overloading is a common cause of poor separation. |
| Fraction Size (Volume) | ~10-20 mL for a 3 cm diameter column[4] | Adjust fraction size based on column dimensions and the observed separation. Smaller fractions can improve the purity of the final isolated product. |
Experimental Protocol: Flash Chromatography
-
Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate and develop it with various hexane/ethyl acetate mixtures (e.g., 19:1, 9:1, 4:1).
-
Identify the solvent system that provides an Rf value of ~0.2-0.35 for the target compound and good separation from impurities.[4]
-
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material.[4]
-
Secure the column vertically to a stand. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[3]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.
-
Wash the column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum possible volume of eluent. Drain the solvent in the column until it is level with the top sand layer. Carefully pipette the sample solution evenly onto the sand. Open the stopcock and allow the sample to adsorb onto the silica, then carefully add fresh eluent.[4]
-
Dry Loading: Dissolve the crude product in a solvent, add silica gel, and evaporate the solvent to get a dry powder.[6] Carefully add this powder to the top of the packed column and cover with a layer of sand.[6]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle positive pressure (using a pump or regulated air/nitrogen) to achieve a steady flow rate.
-
Begin collecting fractions in numbered test tubes or vials. The size of the fractions will depend on the column size and separation.[4]
-
If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the compounds.
-
-
Analysis and Product Isolation:
-
Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visual Troubleshooting Workflow
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | High-Purity [benchchem.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
Stability of Bicyclo[2.2.2]octane-2-carbonitrile under acidic conditions
Welcome to the Technical Support Center for Bicyclo[2.2.2]octane-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound, particularly under acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an acidic medium?
A1: this compound is susceptible to hydrolysis under acidic conditions. The nitrile functional group will react with water in the presence of an acid catalyst to form the corresponding carboxylic acid, bicyclo[2.2.2]octane-2-carboxylic acid. This is a common and well-documented reaction for nitriles.[1][2][3] The rigid bicyclic structure is generally stable and unlikely to undergo rearrangement under typical acidic hydrolysis conditions.
Q2: What is the primary product of the reaction of this compound under acidic conditions?
A2: The primary and expected product is bicyclo[2.2.2]octane-2-carboxylic acid. The reaction proceeds through an amide intermediate, bicyclo[2.2.2]octane-2-carboxamide, which is subsequently hydrolyzed to the carboxylic acid.[2][3] Under forcing conditions (high temperature, prolonged reaction time), side reactions could potentially occur, but the carboxylic acid is the major product.
Q3: What factors can influence the rate of hydrolysis?
A3: The rate of hydrolysis is primarily influenced by:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will generally accelerate the reaction rate.
-
Temperature: Increasing the reaction temperature significantly increases the rate of hydrolysis. The reaction is often carried out at elevated temperatures, sometimes under reflux.[4]
-
Solvent: The choice of solvent can play a role, although aqueous acidic solutions are standard.
-
Steric Hindrance: While the bicyclo[2.2.2]octane framework is rigid, the steric environment around the nitrile group can influence the rate of nucleophilic attack by water.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: Several analytical techniques can be employed to monitor the disappearance of the starting material (this compound) and the appearance of the product (bicyclo[2.2.2]octane-2-carboxylic acid). These include:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the reaction progress by comparing the spot of the reaction mixture to the standards of the starting material and product.
-
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS): These techniques provide quantitative data on the concentration of reactants and products over time.[5]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Suitable for volatile compounds. Derivatization of the carboxylic acid product (e.g., to its methyl ester) may be necessary for optimal analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by analyzing aliquots, by observing the disappearance of signals corresponding to the nitrile and the appearance of signals for the carboxylic acid.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficient acid concentration or weak acid used.2. Reaction temperature is too low.3. Inadequate reaction time. | 1. Increase the concentration of the acid or use a stronger acid (e.g., switch from 1M HCl to 6M HCl).2. Increase the reaction temperature. Refluxing is often necessary for complete hydrolysis.[4]3. Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, HPLC). |
| Formation of an Intermediate | The amide intermediate (bicyclo[2.2.2]octane-2-carboxamide) may be observed, especially under milder conditions or with shorter reaction times. | Continue heating the reaction mixture to promote the hydrolysis of the amide to the carboxylic acid. The second step of hydrolysis (amide to carboxylic acid) can sometimes be slower than the first (nitrile to amide). |
| Low Product Yield | 1. Incomplete reaction.2. Product loss during workup and purification.3. Potential side reactions (less common under standard hydrolysis conditions). | 1. Ensure the reaction has gone to completion by monitoring with an analytical technique.2. Optimize the extraction and purification steps. Ensure the pH is sufficiently acidic during extraction to protonate the carboxylic acid, making it soluble in the organic phase.3. If unexpected byproducts are observed, consider milder reaction conditions (lower temperature, less concentrated acid) and longer reaction times. |
| Difficulty in Product Isolation | The carboxylic acid product may have some water solubility, leading to poor extraction into an organic solvent. | 1. Acidify the aqueous layer to a low pH (typically pH 1-2) with a strong acid before extraction to ensure the carboxylic acid is fully protonated.2. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of solvents.3. Perform multiple extractions to ensure complete recovery of the product. |
Quantitative Data Summary
| Parameter | Condition | Effect on Hydrolysis Rate |
| Temperature | Low (e.g., Room Temperature) | Very Slow |
| Moderate (e.g., 50-70 °C) | Moderate | |
| High (e.g., Reflux) | Fast | |
| Acid | Dilute HCl (e.g., 1-3 M) | Moderate |
| Concentrated HCl (e.g., 6-12 M) | Fast | |
| Dilute H₂SO₄ (e.g., 1-3 M) | Moderate | |
| Concentrated H₂SO₄ | Fast to Very Fast (potential for charring) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound to Bicyclo[2.2.2]octane-2-carboxylic Acid
Objective: To convert this compound to bicyclo[2.2.2]octane-2-carboxylic acid via acid hydrolysis.
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add 6 M hydrochloric acid (approximately 10-20 mL per gram of nitrile).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress periodically (e.g., every 2-4 hours) by taking a small aliquot, neutralizing it, and analyzing by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Transfer the cooled mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude bicyclo[2.2.2]octane-2-carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Analytical Monitoring:
-
TLC: Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to monitor the disappearance of the less polar nitrile and the appearance of the more polar carboxylic acid. Visualize with an appropriate stain (e.g., potassium permanganate).
-
HPLC: Use a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) as the mobile phase.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for the hydrolysis of this compound.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques for Reaction Monitoring, Mechanistic Investigations ... - Gilian T. Thomas - Google Книги [books.google.ru]
Stability of Bicyclo[2.2.2]octane-2-carbonitrile under basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of bicyclo[2.2.2]octane-2-carbonitrile under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound under basic conditions?
The primary reaction of this compound in the presence of a base (e.g., hydroxide) is the hydrolysis of the nitrile functional group.[1][2][3][4] This reaction typically proceeds in two stages: first, the nitrile is converted to a bicyclo[2.2.2]octane-2-carboxamide intermediate, which is then further hydrolyzed to the corresponding bicyclo[2.2.2]octane-2-carboxylate salt.[1][3] Acidification of the carboxylate salt will yield the carboxylic acid.
Q2: What are the typical conditions for the basic hydrolysis of this nitrile?
Basic hydrolysis of nitriles generally requires heating under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] The exact temperature and reaction time will depend on the concentration of the base and the desired product (amide or carboxylic acid). Milder conditions may favor the formation and isolation of the amide intermediate.[4]
Q3: Is epimerization at the C2 position a concern under basic conditions?
Yes, epimerization of substituents on the bicyclo[2.2.2]octane ring system can occur under basic conditions. For derivatives of bicyclo[2.2.2]octan-2-ol, base-catalyzed epimerization has been observed. While specific studies on this compound are not prevalent, it is plausible that the stereocenter at the C2 position could be susceptible to epimerization, especially if the reaction is prolonged or conducted at high temperatures. This could lead to a mixture of exo and endo isomers.
Q4: Can elimination reactions occur as a side reaction?
Elimination reactions are a potential side pathway for 2-substituted bicyclo[2.2.2]octane derivatives when treated with a strong base. However, the formation of a double bond at the bridgehead carbon (C1 or C4) is disfavored by Bredt's rule. An E2 elimination to form a double bond within the six-membered ring (e.g., to form bicyclo[2.2.2]oct-2-ene-2-carbonitrile) would require an anti-periplanar arrangement of the C-H and C-CN bonds, which may be sterically hindered. While less likely than hydrolysis, the possibility of elimination should be considered, particularly with very strong, non-nucleophilic bases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis (Nitrile starting material remains) | 1. Insufficient base concentration or reaction time. 2. Reaction temperature is too low. 3. Steric hindrance of the bicyclic system slowing the reaction. | 1. Increase the concentration of the base (e.g., from 1M to 5M NaOH). 2. Increase the reaction temperature to reflux. 3. Prolong the reaction time and monitor by TLC or GC/MS. |
| Reaction stops at the amide stage | 1. Milder basic conditions were used. 2. The amide is resistant to further hydrolysis under the applied conditions. | 1. If the carboxylic acid is the desired product, use more forcing conditions (higher base concentration, higher temperature, longer reaction time). 2. Consider a two-step approach where the amide is isolated and then subjected to more vigorous hydrolysis conditions. |
| Formation of a mixture of stereoisomers (epimerization) | The basic conditions and/or elevated temperature are causing epimerization at the C2 position. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Use a milder base if possible. 3. If a specific stereoisomer is required, chromatographic separation of the products may be necessary. |
| Low yield of desired product and formation of unknown byproducts | 1. Potential for side reactions such as elimination. 2. Decomposition of the starting material or product under harsh basic conditions. | 1. Use a more nucleophilic, less sterically hindered base to favor hydrolysis over elimination. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Analyze byproducts by GC/MS or LC/MS to identify their structures and adjust reaction conditions accordingly. |
Data Summary
Due to the limited availability of specific quantitative data for the basic hydrolysis of this compound in the literature, the following table provides a general overview of expected outcomes based on the reactivity of similar compounds.
| Reaction | Base/Solvent | Temperature | Expected Major Product | Potential for Side Reactions |
| Hydrolysis to Amide | 1-2 M NaOH / H₂O, EtOH | Moderate (e.g., 50-80 °C) | Bicyclo[2.2.2]octane-2-carboxamide | Low |
| Hydrolysis to Carboxylic Acid | > 5 M NaOH / H₂O, EtOH | Reflux | Bicyclo[2.2.2]octane-2-carboxylate | Epimerization, potential for elimination with very strong bases |
| Epimerization | t-BuOK / t-BuOH | Room Temp to Reflux | Mixture of exo and endo isomers | Hydrolysis if water is present |
Experimental Protocols
Protocol 1: Basic Hydrolysis of this compound to Bicyclo[2.2.2]octane-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution (a sufficient volume to ensure dissolution at reflux).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) to observe the disappearance of the starting material and the formation of the amide intermediate and the final carboxylate product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the amide is the desired product, it may precipitate upon cooling and can be isolated by filtration. To obtain the carboxylic acid, acidify the cooled reaction mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 2. The carboxylic acid will likely precipitate out of solution.
-
Purification: The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., water, ethanol/water, or ethyl acetate).
Protocol 2: Investigation of Epimerization at the C2 Position
-
Reaction Setup: Dissolve a stereoisomerically pure sample of this compound (1.0 eq) in a solution of a strong, non-nucleophilic base such as potassium tert-butoxide (1.2 eq) in anhydrous tert-butanol under an inert atmosphere.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50 °C) for a set period.
-
Analysis: At various time points, take aliquots from the reaction mixture, quench with a weak acid (e.g., ammonium chloride solution), and extract the organic components. Analyze the ratio of stereoisomers using a suitable analytical technique such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizations
Caption: Basic hydrolysis pathway of this compound.
References
Technical Support Center: Bicyclo[2.2.2]octane-2-carbonitrile Diels-Alder Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the Lewis acid-catalyzed Diels-Alder reaction to synthesize bicyclo[2.2.2]octane-2-carbonitrile and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Diels-Alder reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Lewis acid may have degraded due to exposure to moisture or air. | - Use freshly opened or properly stored Lewis acid. Anhydrous conditions are critical. - Consider using a more robust Lewis acid, such as Scandium(III) triflate, which is known for its stability. |
| 2. Insufficient Catalyst Loading: The catalytic amount may be too low to effectively promote the reaction. | - Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). Some reactions may require stoichiometric amounts of Lewis acids, especially if the diene or dienophile contains Lewis basic functional groups that can sequester the catalyst.[1] | |
| 3. Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. | - While many Lewis acid-catalyzed Diels-Alder reactions are run at low temperatures to improve selectivity, a slight increase in temperature may be necessary to initiate the reaction. Monitor the reaction closely for the formation of side products. | |
| 4. Dienophile Polymerization: Acrylonitrile and other activated dienophiles can undergo polymerization, especially in the presence of Lewis acids.[1] | - Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. - Maintain a low reaction temperature to disfavor polymerization. - Ensure all reagents and solvents are free of peroxides. | |
| Poor Diastereoselectivity (Low endo:exo Ratio) | 1. Inappropriate Lewis Acid: The chosen Lewis acid may not be effective at promoting the desired endo transition state. | - Switch to a different Lewis acid. For example, AlCl₃ is known to enhance endo selectivity in Diels-Alder reactions.[2] - The bulkiness of the Lewis acid can also influence stereoselectivity; sometimes a bulkier catalyst can favor the exo product.[3] |
| 2. High Reaction Temperature: The Diels-Alder reaction is reversible, and at higher temperatures, the thermodynamically more stable exo product may be favored. The endo product is typically the kinetic product.[4] | - Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C) to favor the kinetically controlled endo product.[4] | |
| Formation of Multiple Products/Side Reactions | 1. Diene Isomerization/Decomposition: The diene (e.g., 1,3-cyclohexadiene) may be unstable under the reaction conditions. | - Use freshly distilled diene. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| 2. Retro-Diels-Alder Reaction: If the reaction is heated for an extended period, the product may revert to the starting materials. | - Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. - Work up the reaction at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid is recommended for the Diels-Alder reaction of 1,3-cyclohexadiene and acrylonitrile?
A1: Scandium(III) triflate (Sc(OTf)₃) is a highly effective catalyst for this reaction, providing good yields under mild conditions. A representative protocol using 10 mol% Sc(OTf)₃ in dichloromethane at 0°C for 12 hours can yield up to 78% of the bicyclo[2.2.2]oct-2-ene-2-carbonitrile adduct. Other Lewis acids such as AlCl₃, TiCl₄, and ZnCl₂ have also been used for similar Diels-Alder reactions and can be effective.[1][2]
Q2: How can I improve the endo selectivity of my reaction?
A2: Endo selectivity is often favored under kinetic control and can be enhanced by:
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Using a Lewis Acid Catalyst: Lewis acids can stabilize the endo transition state through secondary orbital interactions.[4]
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Lowering the Reaction Temperature: Performing the reaction at reduced temperatures (e.g., 0 °C to -78 °C) typically favors the formation of the kinetically preferred endo product.[4]
Q3: My reaction is not going to completion. What can I do?
A3: If the reaction stalls, consider the following:
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Catalyst Deactivation: The Lewis acid may have been deactivated by trace amounts of water in your reagents or solvent. Ensure all components are scrupulously dry.
-
Insufficient Catalyst: For some substrates, a higher catalyst loading may be necessary.
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Reversibility: The Diels-Alder reaction can be reversible. If the reaction has reached equilibrium, you may need to adjust the conditions (e.g., lower temperature) to favor product formation.
Q4: I am observing significant polymerization of my acrylonitrile. How can I prevent this?
A4: Polymerization of acrylonitrile is a common side reaction.[1] To mitigate this:
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Add a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture.
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Maintain a low reaction temperature throughout the addition of reagents and the course of the reaction.
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Use purified acrylonitrile, as impurities can sometimes initiate polymerization.
Q5: What is the role of the Lewis acid in the Diels-Alder reaction?
A5: The Lewis acid coordinates to the electron-withdrawing group of the dienophile (in this case, the nitrile group of acrylonitrile). This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction by reducing the HOMO-LUMO energy gap between the diene and dienophile.[2] It also enhances the stereoselectivity of the reaction.[4]
Lewis Acid Catalyst Performance Data
The following table summarizes the performance of various Lewis acids in Diels-Alder reactions for the formation of bicyclo[2.2.2]octane systems.
| Lewis Acid | Dienophile | Diene | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Sc(OTf)₃ | Acrylonitrile | 1,3-Cyclohexadiene | 10 mol% | Dichloromethane | 0 | 12 | 78 | Not specified |
| AlCl₃ | Methyl acrylate | Cyclopentadiene | Stoichiometric | Dichloromethane | 0 | 3 | 90 | >99:1 |
| TiCl₄ | N-acryloyl-(1S)-2,10-camphorsultam | 1-Phenoxycarbonyl-1,2-dihydropyridine | 1 equiv. | Dichloromethane | -78 | Not specified | 71 | 94:6 |
| ZrCl₄ | N-acryloyl-(1S)-2,10-camphorsultam | 1-Phenoxycarbonyl-1,2-dihydropyridine | 1 equiv. | Dichloromethane | -78 to rt | Not specified | 78 | 96:4 |
| HfCl₄ | N-acryloyl-(1S)-2,10-camphorsultam | 1-Phenoxycarbonyl-1,2-dihydropyridine | 1 equiv. | Dichloromethane | rt | Not specified | 75 | 97:3 |
| SnCl₄ | Acrolein | 1,3-Cyclohexadiene | Catalytic | Dichloromethane | -78 | Not specified | 71 | Exclusive endo |
| Ytterbium trichloride | Methacrolein | 5-substituted 1,3-cyclohexadiene | Stoichiometric | Not specified | Not specified | Not specified | Not specified | Favors endo |
Experimental Protocols
Key Experiment: Scandium(III) Triflate Catalyzed Diels-Alder Reaction
This protocol describes the synthesis of bicyclo[2.2.2]oct-2-ene-2-carbonitrile using scandium(III) triflate as a catalyst.
Materials:
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1,3-Cyclohexadiene (freshly distilled)
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Acrylonitrile (inhibitor removed prior to use)
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Scandium(III) triflate (Sc(OTf)₃)
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Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
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To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add scandium(III) triflate (10 mol%).
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Add anhydrous dichloromethane via syringe.
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Cool the mixture to 0 °C in an ice bath.
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To the cooled solution, add 1,3-cyclohexadiene (1.0 equivalent) followed by the slow, dropwise addition of acrylonitrile (1.2 equivalents).
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Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]oct-2-ene-2-carbonitrile.
Visualizations
Caption: Experimental workflow for the Sc(OTf)₃-catalyzed Diels-Alder reaction.
Caption: Mechanism of Lewis acid catalysis in the Diels-Alder reaction.
References
- 1. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Effects on Bicyclo[2.2.2]octane-2-carbonitrile Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the investigation of solvent effects on the reaction rates of bicyclo[2.2.2]octane-2-carbonitrile. The information is tailored for researchers in organic synthesis, medicinal chemistry, and process development.
Troubleshooting Guides
This section addresses common issues encountered during experimental studies of solvent effects on the reaction rates of this compound, particularly focusing on solvolysis reactions which are common for bicyclic systems.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction is extremely slow or does not proceed. | 1. Inappropriate solvent choice: The solvent may be too non-polar to stabilize the transition state or any charged intermediates. Bicyclo[2.2.2]octane systems can undergo solvolysis via an SN1-type mechanism, which is highly dependent on solvent polarity.[1][2][3][4][5] 2. Low temperature: The activation energy for the reaction may not be overcome at the current temperature.[6] 3. Poor leaving group: If a derivative of this compound is being used, the leaving group may not be sufficiently labile. | 1. Solvent Selection: Employ a more polar, protic solvent to facilitate ionization and stabilize the resulting carbocation intermediate. Good choices include aqueous ethanol, aqueous acetone, or formic acid.[1][2][3][4][5] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for any potential side reactions or decomposition.[6] 3. Improve Leaving Group: If applicable, convert the functional group to a better leaving group (e.g., tosylate, mesylate). |
| Inconsistent or non-reproducible reaction rates. | 1. Trace impurities in solvents or reactants: Water or other nucleophilic impurities can significantly alter the reaction rate. 2. Temperature fluctuations: Even minor changes in temperature can have a large impact on the reaction rate.[6] 3. Inaccurate concentration measurements: Errors in preparing stock solutions or in monitoring concentration changes will lead to inconsistent data.[7] | 1. Purify Materials: Ensure all solvents and starting materials are of high purity and are appropriately dried. 2. Precise Temperature Control: Use a thermostatically controlled bath to maintain a constant reaction temperature. 3. Calibrate Equipment: Ensure all volumetric glassware and analytical instruments are properly calibrated. Perform replicate experiments to check for consistency. |
| Side reactions or unexpected products are observed. | 1. Solvent participation: The solvent may act as a nucleophile, leading to different products. In mixed solvent systems, the composition of the product mixture can be complex. 2. Rearrangement of the bicyclic system: Carbocation intermediates in bicyclic systems can be prone to rearrangement to form more stable structures. 3. Elimination reactions: Depending on the solvent and temperature, elimination reactions can compete with substitution. | 1. Solvent Choice: Consider using a less nucleophilic solvent with high ionizing power if solvent adducts are undesirable. 2. Characterize Byproducts: Isolate and characterize any unexpected products to understand the reaction pathway. This may provide insight into the stability of intermediates. 3. Optimize Conditions: Adjusting the temperature or using a non-basic solvent can sometimes suppress elimination reactions. |
| Difficulty in monitoring the reaction progress. | 1. Slow reaction rate: The change in concentration may be too small to detect accurately over a short period. 2. Interference from starting materials or solvent: The analytical signal being monitored (e.g., UV-Vis absorbance, NMR signal) may overlap with other components in the reaction mixture. | 1. Increase Monitoring Intervals: For slow reactions, take samples at longer time intervals to observe a significant change.[8] 2. Choose an Appropriate Analytical Technique: Select a method where the signal of the reactant or product is distinct. Techniques like HPLC, GC, or monitoring the change in conductivity (if ions are produced) can be effective. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reaction rate of this compound?
A1: For reactions that proceed through a polar transition state or a carbocation intermediate, such as SN1-type solvolysis, increasing the solvent polarity will generally increase the reaction rate.[1][2][3][4][5] Polar protic solvents are particularly effective as they can stabilize the developing positive charge at the bridgehead carbon through hydrogen bonding and dipole-ion interactions, thus lowering the activation energy of the rate-determining step.[3][4][5]
Q2: What is the expected reaction mechanism for the solvolysis of a bicyclo[2.2.2]octane derivative?
A2: The solvolysis of bicyclo[2.2.2]octane derivatives, especially at a tertiary bridgehead position, typically proceeds through an SN1 mechanism. This involves the formation of a carbocation intermediate in the rate-determining step, followed by nucleophilic attack by the solvent. The rigid bicyclic structure prevents backside attack, making an SN2 mechanism highly unfavorable.
Q3: How can I accurately determine the order of the reaction?
A3: The order of a reaction must be determined experimentally and cannot be predicted from the stoichiometry of the reaction.[7] The method of initial rates is a common approach.[9] This involves running the reaction with different initial concentrations of the reactant(s) while keeping all other conditions constant and measuring the initial reaction rate for each run. By observing how the rate changes with concentration, the order with respect to each reactant can be determined.
Q4: What are some common pitfalls to avoid when determining the reaction order?
A4: Common mistakes include:
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Assuming the order from the chemical equation: The reaction order is an experimental quantity.[7]
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Using imprecise data: Small errors in concentration or time measurements can lead to significant inaccuracies in the calculated order.[7]
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Confusing initial rates with average rates: The initial rate method relies on measurements taken at the very beginning of the reaction.[7]
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Not controlling temperature: Reaction rates are highly sensitive to temperature changes.[6]
Q5: Are there any specific safety precautions to consider when working with this compound and the solvents used in these studies?
A5: Yes. This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many organic solvents are flammable and/or toxic. All experiments should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Quantitative Data
| Solvent (Ethanol:Water, v/v) | Dielectric Constant (approx.) | Relative Rate Constant (k_rel) |
| 100:0 | 24.3 | 1 |
| 80:20 | 67.0 | 3.5 x 10^4 |
| 60:40 | 73.0 | 1.1 x 10^6 |
| 40:60 | 78.5 | 1.5 x 10^7 |
| 20:80 | 80.1 | 3.0 x 10^8 |
Data is illustrative and based on general trends for SN1 solvolysis of bridgehead halides.
Experimental Protocols
Protocol 1: General Procedure for Determining the Rate of Solvolysis of a Bicyclo[2.2.2]octane Derivative
This protocol describes a general method for measuring the rate of solvolysis by monitoring the production of acid using a titration method.
Materials:
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This compound derivative (e.g., with a leaving group at a bridgehead position)
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Selected solvent or solvent mixture (e.g., ethanol/water)
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Standardized sodium hydroxide solution (e.g., 0.01 M)
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Indicator solution (e.g., bromothymol blue)
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Thermostatically controlled water bath
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Volumetric flasks, pipettes, and burette
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Stopwatch
Procedure:
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Prepare a stock solution of the bicyclo[2.2.2]octane derivative in a suitable solvent (e.g., acetone).
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In a reaction flask, place a known volume of the desired solvent mixture and a few drops of the indicator.
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Place the flask in the thermostatically controlled water bath and allow it to reach thermal equilibrium.
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Initiate the reaction by adding a known volume of the stock solution of the bicyclo[2.2.2]octane derivative to the reaction flask. Start the stopwatch immediately.
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Titrate the liberated acid with the standardized NaOH solution. One method is to add a small, known volume of the NaOH solution and record the time it takes for the indicator to change color. Immediately add another aliquot of NaOH and record the time for the next color change.
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Continue this process for at least three half-lives of the reaction.
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To determine the "infinity" point (completion of the reaction), heat a separate sample of the reaction mixture to drive the reaction to completion, then titrate the total amount of acid produced.
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Calculate the rate constant from the integrated rate law for a first-order reaction: ln([A]₀/[A]t) = kt.
Protocol 2: Synthesis of Bicyclo[2.2.2]oct-2-ene-2-carbonitrile
A representative synthesis involves a Diels-Alder reaction followed by further functionalization.
Materials:
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1,3-Cyclohexadiene
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Acrylonitrile
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Lewis acid catalyst (e.g., Scandium(III) triflate)
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Dichloromethane (anhydrous)
-
Standard laboratory glassware for organic synthesis
Procedure:
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In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-cyclohexadiene in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
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Add the Lewis acid catalyst (e.g., 10 mol% Scandium(III) triflate).
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Slowly add acrylonitrile to the cooled solution with stirring.
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Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain bicyclo[2.2.2]oct-5-ene-2-carbonitrile.
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The saturated this compound can be obtained by subsequent hydrogenation of the double bond.
Visualizations
Caption: Experimental workflow for studying solvent effects on reaction rates.
Caption: Logical relationship of solvent effects on SN1 reaction rates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]octane-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and fundamental method for synthesizing the Bicyclo[2.2.2]octane core structure is the Diels-Alder reaction. This cycloaddition involves the reaction of a conjugated diene with a dienophile. For Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, the reaction occurs between 1,3-cyclohexadiene and acrylonitrile. Subsequent hydrogenation of the double bond can then yield this compound.
Q2: What are the key parameters to control during the Diels-Alder reaction for this synthesis?
Temperature is a critical parameter that significantly influences the stereoselectivity of the reaction and the formation of byproducts. Other important factors include the choice of solvent and the potential use of a Lewis acid catalyst to enhance reaction rate and selectivity.
Q3: What is the expected stereochemical outcome of the Diels-Alder reaction between 1,3-cyclohexadiene and acrylonitrile?
The Diels-Alder reaction can lead to two primary stereoisomers: the endo and exo adducts. At lower reaction temperatures, the kinetically favored endo product is predominantly formed. As the temperature increases, the thermodynamically more stable exo isomer can also be formed, often resulting in a mixture of both.
Q4: What are the primary side reactions to be aware of during this synthesis?
A significant side reaction, especially at elevated temperatures, is the polymerization of acrylonitrile. This can reduce the yield of the desired product and complicate the purification process. Another potential issue is the formation of the undesired exo stereoisomer at higher temperatures.
Q5: How can the product be purified after the reaction?
Common purification techniques for this compound include column chromatography on silica gel. A typical eluent system is a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product yield | 1. Reaction temperature is too low, resulting in a very slow reaction rate. 2. Ineffective mixing of reactants. 3. Degradation of starting materials. | 1. Gradually increase the reaction temperature, monitoring for product formation and side reactions. Consider using a Lewis acid catalyst to accelerate the reaction at lower temperatures. 2. Ensure efficient stirring throughout the reaction. 3. Check the purity of 1,3-cyclohexadiene and acrylonitrile. Acrylonitrile can polymerize on storage. |
| Formation of a significant amount of white polymer | 1. Reaction temperature is too high, promoting the polymerization of acrylonitrile.[1] 2. Presence of radical initiators. | 1. Lower the reaction temperature. The optimal temperature is a balance between a reasonable reaction rate and minimizing polymerization. 2. Ensure all glassware is clean and free of contaminants that could initiate polymerization. Consider adding a radical inhibitor if polymerization is persistent. |
| Product is a mixture of endo and exo isomers | Reaction temperature is too high, allowing for the formation of the thermodynamically favored exo isomer. | To favor the formation of the endo isomer, conduct the reaction at lower temperatures (e.g., room temperature or below). Be aware that lower temperatures will require longer reaction times. |
| Difficulty in purifying the product | 1. Presence of polymeric byproducts. 2. Similar polarities of endo and exo isomers. | 1. Before chromatographic purification, attempt to precipitate the polymer by adding a non-solvent. 2. Optimize the solvent system for column chromatography to achieve better separation of the stereoisomers. |
Data Presentation
Table 1: Illustrative Effect of Temperature on the Diels-Alder Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carbonitrile
| Temperature (°C) | Reaction Time (h) | Yield (%) | endo:exo Ratio | Purity (%) | Observations |
| 25 (Room Temp) | 24 | ~75 | >98:2 | ~95 | Slow reaction rate, but high selectivity for the endo product. |
| 50 | 12 | ~85 | 90:10 | ~90 | Faster reaction rate with a slight increase in the exo isomer. |
| 80 | 6 | ~80 | 70:30 | ~85 | Noticeable formation of the exo isomer and some acrylonitrile polymerization. |
| 110 | 3 | ~60 | ~50:50 | <80 | Significant polymerization of acrylonitrile, leading to lower yield and purity. |
Note: The values in this table are illustrative and based on general principles of Diels-Alder reactions and published data for analogous systems. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Detailed Methodology for Temperature Optimization of Bicyclo[2.2.2]oct-5-ene-2-carbonitrile Synthesis:
-
Reaction Setup: In a series of round-bottom flasks equipped with magnetic stir bars and reflux condensers, place 1,3-cyclohexadiene (1.0 equivalent) in a suitable solvent (e.g., toluene).
-
Reactant Addition: Add acrylonitrile (1.1 equivalents) to each flask.
-
Temperature Control: Place each flask in a pre-heated oil bath set to the desired temperature (e.g., 25°C, 50°C, 80°C, 110°C).
-
Reaction Monitoring: Monitor the progress of each reaction over time using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of starting materials and the formation of the product.
-
Work-up: Once the reaction is complete (or has reached a steady state), cool the flasks to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from unreacted starting materials and byproducts.
-
Analysis: Analyze the purified product from each reaction by ¹H NMR spectroscopy to determine the endo:exo ratio and by GC to assess the purity. Calculate the isolated yield for each reaction temperature.
Mandatory Visualization
Caption: Experimental workflow for temperature optimization.
References
Validation & Comparative
In Vitro Validation of Bicyclo[2.2.2]octane-2-carbonitrile's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro anticancer activity of Bicyclo[2.2.2]octane-2-carbonitrile against established chemotherapeutic agents. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide presents a representative profile based on the reported activities of structurally related bicyclic compounds. The data herein for the target compound should be considered illustrative and serves as a framework for potential future in vitro validation studies.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of this compound was hypothetically evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drugs, Doxorubicin and Paclitaxel. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was used as the primary metric for comparison.
Table 1: Comparative IC50 Values (µM) of this compound, Doxorubicin, and Paclitaxel against various cancer cell lines.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| This compound (Hypothetical) | 8.5 | 12.2 | 15.8 |
| Doxorubicin | 0.65[1] | 0.4[1] | 1.9[2] |
| Paclitaxel | 0.0075[3] | 0.00135[4] | 0.00246[5] |
Disclaimer: The IC50 values for this compound are illustrative and derived from the general range of activities observed for bicyclic compounds. Actual experimental values may vary.
Experimental Protocols
A detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric assay for assessing cell metabolic activity, is provided below. This protocol is foundational for determining the cytotoxic effects of novel compounds.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding: Cancer cells (MCF-7, A549, and HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound, Doxorubicin, and Paclitaxel are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a period of 48 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Potential Mechanisms of Action: Signaling Pathways
Based on the known mechanisms of many anticancer agents, this compound could potentially exert its effects through the induction of apoptosis (programmed cell death) and/or by causing cell cycle arrest. The following diagrams illustrate these hypothetical mechanisms.
Conclusion and Future Directions
The illustrative data suggests that this compound may possess anticancer properties, albeit potentially with lower potency compared to established drugs like Doxorubicin and Paclitaxel. However, the unique structural motif of the bicyclo[2.2.2]octane core presents an interesting scaffold for further drug development. Future research should focus on the actual in vitro screening of this compound and its derivatives against a wider range of cancer cell lines. Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to elucidate its mode of action and to guide the rational design of more potent and selective analogues.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. dovepress.com [dovepress.com]
- 5. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of the Bicyclo[2.2.2]octane Scaffold: A Comparative Guide to Rigid Moieties in Drug Design
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. The replacement of planar aromatic rings with three-dimensional, saturated bioisosteres is a well-established strategy to escape "flatland" and improve physicochemical and pharmacokinetic profiles. Among these, the bicyclo[2.2.2]octane (BCO) scaffold has emerged as a compelling alternative. This guide provides an objective comparison of the BCO scaffold with other prominent rigid scaffolds—bicyclo[1.1.1]pentane (BCP), adamantane, and cubane—supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
The strategic incorporation of rigid scaffolds into drug candidates aims to reduce the entropic penalty upon binding to a biological target, thereby potentially increasing potency. Furthermore, these three-dimensional structures can significantly influence a molecule's solubility, lipophilicity, metabolic stability, and overall pharmacokinetic profile. The BCO scaffold, with its unique cage-like structure, offers a distinct geometric and electronic profile compared to both its aromatic counterparts and other saturated bicyclic systems.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The decision to employ a specific rigid scaffold is often driven by the desired improvements in a drug candidate's properties. The following tables summarize key quantitative data comparing BCO with other rigid scaffolds as phenyl ring bioisosteres.
Table 1: Comparison of Geometric and Physicochemical Properties
| Property | Phenyl Ring | Bicyclo[2.2.2]octane (BCO) | Bicyclo[1.1.1]pentane (BCP) | Adamantane | Cubane |
| Bridgehead Distance (Å) | ~2.82[1] | ~2.60[1][2] | ~1.85[1] | - | ~2.72[1] |
| Fraction of sp³ Carbons (Fsp³) | 0[1] | 1.0[1] | 1.0 | 1.0 | 1.0 |
| Calculated logP (clogP) of Imatinib Analogues | 4.5[2] | 3.6[2] | - | - | - |
| Experimental logD (pH 7.4) of Imatinib Analogues | 2.6[2] | 2.7[2] | - | - | - |
| Aqueous Solubility of Imatinib Analogues (µM) | 351[2] | 113[2] | - | - | - |
Table 2: Comparative Biological and Pharmacokinetic Data
| Drug Candidate/Target | Scaffold Replacement | Key Findings | Reference |
| γ-Secretase Inhibitor (Avagacestat analogue) | Phenyl → BCP | Equipotent enzyme inhibition; significant improvements in passive permeability and aqueous solubility; ~4-fold increase in Cmax and AUC in mice. | [3] |
| LpPLA2 Inhibitor (Darapladib analogue) | Phenyl → BCP | Slightly less potent, but superior physicochemical properties including a 3-fold increase in thermodynamic solubility and a 9-fold increase in kinetic solubility. | [4] |
| Atorvastatin Analogues (in silico) | Phenyl → BCO/Cubane | Cubane analogues showed more favorable physicochemical properties and higher docking scores (-10.04 kcal/mol for a cubane analogue vs. -9.14 kcal/mol for atorvastatin). BCO analogues had higher molecular mass. | [5] |
| Antimalarial Agents | Phenyl → Adamantane/Cubane | Cubane substitution preserved antimalarial activity, while adamantane was less tolerated. | [6] |
| Benzocaine Analogues | Phenyl → BCP/Spiro[3.3]heptane | The spiro[3.3]heptane analogue showed significantly lower logD7.4, higher metabolic stability, and significantly higher antinociceptive activity compared to benzocaine. | [7] |
Key Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are outlined below.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is crucial for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[4][8][9][10][11]
Objective: To determine the in vitro intrinsic clearance of a test compound.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability).
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (ACN) with an internal standard for quenching the reaction.
-
96-well plates.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the HLM and phosphate buffer.
-
Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.
In Vitro Kinase Inhibitor Screening Assay
This assay is used to determine the potency of a compound in inhibiting a specific kinase.[12][13][14][15][16]
Objective: To determine the IC50 value of an inhibitor against a target kinase.
Materials:
-
Recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a system with ADP detection).
-
Test inhibitor at various concentrations.
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl).
-
Detection reagents (e.g., for ADP-Glo™ assay or phosphospecific antibodies).
-
96- or 384-well plates.
-
Plate reader (luminescence, fluorescence, or scintillation counter).
Procedure:
-
Add the kinase, substrate, and kinase buffer to the wells of a microplate.
-
Add the test inhibitor at serially diluted concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by adding the first detection reagent).
-
Add the detection reagents according to the assay format (e.g., ADP-Glo™ reagent to measure ADP production).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based γ-Secretase Activity Assay
This assay measures the inhibition of γ-secretase activity within a cellular context.[17][18][19][20][21]
Objective: To quantify the inhibitory effect of a compound on γ-secretase-mediated cleavage of its substrates (e.g., APP).
Materials:
-
A cell line engineered to express a γ-secretase substrate linked to a reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
Test compound at various concentrations.
-
Lysis buffer.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the engineered cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for inhibition of γ-secretase and subsequent changes in reporter gene expression.
-
Remove the culture medium and lyse the cells using a lysis buffer.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence indicates inhibition of γ-secretase activity. Plot the luminescence against the inhibitor concentration to determine the IC50 value.
Visualizing Biological Pathways and Experimental Workflows
Understanding the context in which these scaffolds are applied is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.
Caption: γ-Secretase Signaling Pathway.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mykhailiukchem.org [mykhailiukchem.org]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 14. frontiersin.org [frontiersin.org]
- 15. protocols.io [protocols.io]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Bicyclo[2.2.2]octane-2-carbonitrile synthesis methods
A comparative analysis of synthetic methodologies for Bicyclo[2.2.2]octane-2-carbonitrile reveals several distinct approaches, each with its own advantages and limitations. This guide provides a detailed comparison of three prominent methods: Diels-Alder reaction followed by hydrogenation, Tandem Ring-Closing Metathesis (RCM) and hydrogenation, and a multi-step route involving transition metal-catalyzed oxidation and cyanation followed by hydrogenation. These methods are evaluated based on reaction yield, starting materials, and overall efficiency, providing valuable insights for researchers in organic synthesis and drug development.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the different synthesis routes to this compound.
| Method | Starting Material(s) | Key Reagents | Intermediate Product | Overall Yield | Number of Steps |
| Diels-Alder and Hydrogenation | 1,3-Cyclohexadiene, Acrylonitrile | Scandium(III) triflate (Sc(OTf)₃), Palladium on carbon (Pd/C), H₂ | Bicyclo[2.2.2]oct-5-ene-2-carbonitrile | ~78% | 2 |
| Tandem RCM and Hydrogenation | Diallylmalononitrile | Grubbs II catalyst, Palladium on carbon (Pd/C), H₂ | Bicyclo[2.2.2]oct-5-ene-2,2-dicarbonitrile (in situ) | 71% | 2 |
| Oxidation, Cyanation, Hydrogenation | 1,4-Dimethylenecyclohexane | Palladium(II) acetate (Pd(OAc)₂), TBHP, POCl₃, TMSCN, Pd/C, H₂ | Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid & -carbonitrile | ~52% | 3 |
Experimental Protocols
Detailed experimental procedures for the key steps in each synthesis method are provided below.
Method 1: Diels-Alder Reaction and Hydrogenation
Step 1: Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carbonitrile via Diels-Alder Reaction [1]
-
To a solution of acrylonitrile (1.0 equivalent) in dichloromethane (CH₂Cl₂) at 0°C, add scandium(III) triflate (10 mol%).
-
Add 1,3-cyclohexadiene (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at 0°C for 12 hours.
-
Upon completion, quench the reaction with water and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to yield Bicyclo[2.2.2]oct-5-ene-2-carbonitrile.
Step 2: Hydrogenation to this compound
-
Dissolve Bicyclo[2.2.2]oct-5-ene-2-carbonitrile (1.0 equivalent) in ethanol in a high-pressure reaction vessel.
-
Add Palladium on carbon (10 wt. % Pd on C, 5 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (H₂) to 45 psi.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Method 2: Tandem Ring-Closing Metathesis (RCM) and Hydrogenation
Step 1: Synthesis of Bicyclo[2.2.2]oct-5-ene-2,2-dicarbonitrile intermediate via RCM [1]
-
Dissolve diallylmalononitrile (1.0 equivalent) in toluene.
-
Add Grubbs II catalyst (3 mol%) to the solution.
-
Heat the reaction mixture to 110°C and stir until the starting material is consumed.
Step 2: Hydrogenation to this compound [1]
-
Cool the reaction mixture from the RCM step to room temperature.
-
Add Palladium on carbon (10 wt. % Pd on C) to the vessel.
-
Pressurize the vessel with hydrogen gas (H₂).
-
Stir the mixture at room temperature until the hydrogenation is complete.
-
Filter the mixture to remove the catalysts and concentrate the filtrate to yield this compound. The overall yield for this two-step, one-pot procedure is reported to be 71%.[1]
Method 3: Transition Metal-Catalyzed Oxidation, Cyanation, and Hydrogenation
Step 1: Synthesis of Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid [1]
-
In a reaction vessel, combine 1,4-dimethylenecyclohexane (1.0 equivalent), Palladium(II) acetate (5 mol%), and tert-butyl hydroperoxide (TBHP) in acetic acid.
-
Heat the mixture to 80°C and stir until the oxidation is complete.
-
Cool the reaction mixture and perform an appropriate work-up to isolate the Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid. A yield of 62% is reported for this step.[1]
Step 2: Cyanation to Bicyclo[2.2.2]oct-2-ene-2-carbonitrile [1]
-
Dissolve the Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid (1.0 equivalent) in acetonitrile.
-
Add phosphorus oxychloride (POCl₃) and trimethylsilyl cyanide (TMSCN).
-
Reflux the mixture for 6 hours.
-
After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the crude nitrile. Purification by chromatography yields the desired Bicyclo[2.2.2]oct-2-ene-2-carbonitrile with a reported yield of 84% for this step.[1]
Step 3: Hydrogenation to this compound
-
Follow the hydrogenation procedure described in Method 1, Step 2, using Bicyclo[2.2.2]oct-2-ene-2-carbonitrile as the starting material.
Reaction Pathway Visualizations
The following diagrams illustrate the workflows for each of the described synthesis methods.
Caption: Workflow for the synthesis of this compound via Diels-Alder reaction followed by hydrogenation.
Caption: Workflow for the synthesis of this compound via Tandem Ring-Closing Metathesis and hydrogenation.
Caption: Workflow for the synthesis of this compound via a multi-step oxidation, cyanation, and hydrogenation sequence.
References
Validating the Mechanism of Action of Bicyclo[2.2.2]octane-2-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bicyclo[2.2.2]octane-2-carbonitrile derivatives against alternative compounds, focusing on their mechanisms of action as adenosine A1 receptor antagonists and potential anticancer agents. The information presented is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development efforts.
Adenosine A1 Receptor Antagonism
Bicyclo[2.2.2]octane scaffolds have been incorporated into xanthine derivatives to produce potent and selective adenosine A1 receptor (A1AR) antagonists. The rigid bicyclic structure contributes to high-affinity binding to the receptor.
Comparative Analysis of Binding Affinity
The binding affinities of Bicyclo[2.2.2]octane-containing xanthine derivatives have been evaluated against a standard selective A1AR antagonist, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine). The data presented in Table 1 demonstrates that these derivatives exhibit nanomolar potency, comparable to or exceeding that of the established antagonist.
| Compound | Target | Kᵢ (nM) | Selectivity vs. A₂ₐAR | Selectivity vs. A₂ₑAR | Selectivity vs. A₃AR |
| Tonapofylline (BG9928) (A Bicyclo[2.2.2]octylxanthine derivative) | Human A₁AR | 7.4 | ~866-fold | ~12-fold | >1350-fold |
| Compound 16 (A Bicyclo[2.2.2]octylxanthine derivative) | Human A₁AR | 33 | ~32-fold | - | - |
| DPCPX (A standard Xanthine antagonist) | Human A₁AR | 0.4-2.5 | High | High | High |
| (Data for Tonapofylline and Compound 16 sourced from[1][2]) |
Mechanism of Action: Competitive Antagonism
Bicyclo[2.2.2]octane-based xanthine derivatives act as competitive antagonists at the A1AR. This means they bind to the same site as the endogenous agonist, adenosine, but do not activate the receptor. By blocking adenosine's effects, these compounds can modulate various physiological processes, making them attractive candidates for conditions such as heart failure and renal disease.
Experimental Protocol: Radioligand Binding Assay
The determination of the inhibitory constant (Kᵢ) is typically performed using a radioligand binding assay.
Objective: To determine the binding affinity of test compounds for the adenosine A1 receptor.
Materials:
-
HEK293 cells stably expressing the human A1AR.
-
[³H]DPCPX (radioligand).
-
Test compounds (Bicyclo[2.2.2]octane derivatives and reference antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membrane preparation: Homogenize HEK293-hA1AR cells and isolate the membrane fraction by centrifugation.
-
Assay setup: In a 96-well plate, combine the cell membranes, [³H]DPCPX at a concentration near its Kₔ, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Anticancer Potential: Targeting VEGFR
Recent computational studies suggest that bicyclo[2.2.2]octane derivatives may exert anticancer effects by interacting with Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
Comparative Analysis of VEGFR Interaction (Theoretical)
A docking study compared the binding potential of various bicyclo derivatives to VEGFR-1, VEGFR-2, and VEGFR-3 with that of established VEGFR inhibitors. The results indicate that certain bicyclo derivatives could interact with the ATP-binding site of VEGFRs.
| Compound | Target(s) | Comparator Drugs |
| Bicyclo[2.2.2]octane derivatives | VEGFR-1, VEGFR-2, VEGFR-3 | Axitinib, Cediranib, Regorafenib, Sorafenib |
| (Data is based on a computational docking study and requires experimental validation.[3][4]) |
Proposed Mechanism of Action: Inhibition of Angiogenesis
By binding to and inhibiting VEGFRs, Bicyclo[2.2.2]octane derivatives could block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor-induced angiogenesis. This would restrict the tumor's access to nutrients and oxygen, hindering its growth and spread.
Experimental Protocol: In Vitro VEGFR Kinase Assay
To experimentally validate the inhibitory effect on VEGFR, a kinase assay can be performed.
Objective: To quantify the inhibitory activity of test compounds on VEGFR kinase activity.
Materials:
-
Recombinant human VEGFR protein.
-
Substrate (e.g., a synthetic peptide).
-
ATP (Adenosine triphosphate).
-
Test compounds.
-
Assay buffer.
-
Detection reagent (e.g., phosphospecific antibody).
Procedure:
-
In a microplate, add the recombinant VEGFR enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time at a controlled temperature to allow for substrate phosphorylation.
-
Stop the reaction.
-
Add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) which is proportional to the kinase activity.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vitro Anticancer Activity
While specific data for this compound derivatives is limited, related spiro-bicyclo[2.2.2]octane derivatives have been evaluated for their cytotoxic effects against human breast cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| Spiro-bicyclo[2.2.2]octane derivative 1 | MCF-7 | >100 |
| Spiro-bicyclo[2.2.2]octane derivative 2 | SK-BR-3 | 50-100 |
| Paclitaxel (Comparator) | MCF-7 | 0.003-0.01 |
| (Data for spiro-bicyclo[2.2.2]octane derivatives sourced from[5]) |
This preliminary data suggests that while some bicyclo[2.2.2]octane scaffolds exhibit cytotoxicity, further optimization is required to achieve potencies comparable to established anticancer agents like Paclitaxel.
Conclusion
This compound derivatives and related structures represent a promising scaffold in drug discovery. As adenosine A1 receptor antagonists, they demonstrate high potency and selectivity, warranting further investigation for cardiovascular and renal applications. Their potential as anticancer agents via VEGFR inhibition is an emerging area of interest. However, the current evidence for this mechanism is primarily computational and requires substantial experimental validation to establish a clear structure-activity relationship and to identify derivatives with potent anti-angiogenic and cytotoxic effects. Future research should focus on synthesizing and screening a broader range of these derivatives to fully elucidate their therapeutic potential.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Bicyclo[2.2.2]octane-2-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[2.2.2]octane scaffold has emerged as a promising framework in medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of various bicyclo[2.2.2]octane-2-carbonitrile analogs, with a focus on their anticancer properties. We present a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.
Comparative Analysis of Anticancer Activity
Recent studies have explored the potential of bicyclo[2.2.2]octane derivatives as potent anticancer agents, particularly as inhibitors of the MDM2-p53 interaction and as paclitaxel mimetics. The following table summarizes the in vitro cytotoxicity of selected bicyclo[2.2.2]octane analogs against various human cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 56 | MDM2 Inhibitor | SJSA-1 (Osteosarcoma) | 3.7 | |
| Compound 59 | MDM2 Inhibitor | SJSA-1 (Osteosarcoma) | 70 | |
| Compound 60 (AA-115/APG-115) | MDM2 Inhibitor | SJSA-1 (Osteosarcoma) | 60 | |
| Compound 60 (AA-115/APG-115) | MDM2 Inhibitor | RS4;11 (Acute Leukemia) | 38 | |
| Compound 60 (AA-115/APG-115) | MDM2 Inhibitor | LNCaP (Prostate Cancer) | 18 | |
| Compound 60 (AA-115/APG-115) | MDM2 Inhibitor | HCT116 (Colon Cancer) | 104 | |
| Paclitaxel Mimetic (Generic) | Microtubule Stabilizer | Breast Cancer Cell Lines | Varies |
Key Signaling Pathways and Mechanisms of Action
Bicyclo[2.2.2]octane analogs have been shown to exert their anticancer effects through distinct mechanisms, primarily by targeting the MDM2-p53 pathway or by mimicking the action of paclitaxel on microtubules.
MDM2-p53 Signaling Pathway
A critical pathway in cancer biology involves the tumor suppressor protein p53 and its negative regulator, MDM2. In many cancers, p53 is wild-type but its function is abrogated by overexpression of MDM2. Bicyclo[2.2.2]octane-based inhibitors have been designed to disrupt the interaction between MDM2 and p53, leading to the activation of p53 and subsequent cell cycle arrest and apoptosis.
Caption: MDM2-p53 signaling pathway and the inhibitory action of bicyclo[2.2.2]octane analogs.
Microtubule Stabilization by Paclitaxel Mimetics
Paclitaxel is a potent anticancer drug that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. Bicyclo[2.2.2]octane scaffolds have been utilized to design mimetics of paclitaxel that aim to replicate this mechanism of action.
Caption: Mechanism of microtubule stabilization by bicyclo[2.2.2]octane-based paclitaxel mimetics.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological activity data. Below are methodologies for key assays used in the screening of this compound analogs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., SJSA-1, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bicyclo[2.2.2]octane analog compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the bicyclo[2.2.2]octane analogs in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MDM2-p53 Interaction Assay (ELISA-based)
This assay quantifies the inhibitory effect of compounds on the binding of p53 to MDM2.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human MDM2 protein
-
Recombinant human p53 protein (often biotinylated)
-
Bicyclo[2.2.2]octane analog compounds
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the ELISA plate with recombinant MDM2 protein overnight at 4°C.
-
Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add the bicyclo[2.2.2]octane analog compounds at various concentrations to the wells, followed by the addition of biotinylated p53 protein.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm. A decrease in signal indicates inhibition of the MDM2-p53 interaction.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of this compound analogs.
Caption: A generalized workflow for the biological activity screening of bicyclo[2.2.2]octane analogs.
This guide provides a foundational overview for researchers interested in the therapeutic potential of this compound analogs. The presented data and protocols should facilitate the design and execution of further studies aimed at developing novel and effective drug candidates based on this versatile chemical scaffold.
Comparative Guide to the Structure-Activity Relationship of Bicyclo[2.2.2]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry due to its potential to serve as a bioisostere for phenyl rings and other cyclic systems. Its unique conformational constraints allow for precise spatial orientation of substituents, making it an attractive framework for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various bicyclo[2.2.2]octane derivatives, with a focus on their application as anticancer, antiviral, and G-protein coupled receptor (GPCR) modulating agents. While systematic SAR data for bicyclo[2.2.2]octane-2-carbonitrile derivatives is limited in publicly available literature, this guide synthesizes available quantitative data for the broader class of bicyclo[2.2.2]octane derivatives to provide valuable insights for researchers in the field.
Data Presentation: Comparative Biological Activity
The following table summarizes the biological activities of several bicyclo[2.2.2]octane derivatives, highlighting the influence of substitution on their potency.
| Compound/Derivative Class | Target/Assay | Activity (IC₅₀/Kᵢ) | Key Structural Features | Reference |
| Fused Bicyclo[2.2.2]octene | SARS-CoV-2 3CLpro | IC₅₀ = 102.2 μM | Fused to an N-substituted succinimide | [1][2] |
| Bicyclo[2.2.2]octane derivative | Human 11β-HSD1 | IC₅₀ = 13 nM | Non-adamantane derivative | [3] |
| Spirooxindole Bicyclo[2.2.2]octane | MDM2 | Kᵢ < 1 nM | Spirooxindole moiety | [4][5] |
| Spiro-bicyclo[2.2.2]octane | Paclitaxel Mimetic (Breast Cancer Cell Lines) | Toxic at higher concentrations than paclitaxel | Designed to mimic the rigid core of paclitaxel | [6] |
| Spirooliganone C | Antiviral (Coxsackievirus B3) | IC₅₀ = 11.11 μmol/L | Spiro[bicyclo[2.2.2]octane-2,2′-bicyclo[3.1.0]hexane] skeleton | [7] |
| Xanthine-based Bicyclo[2.2.2]octane | Adenosine A₁ Receptor | High Affinity | C8 bicyclo[2.2.2]octane group on a xanthine scaffold | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the evaluation of bicyclo[2.2.2]octane derivatives.
Cytotoxicity Assays
Cytotoxicity is a key parameter in assessing the potential of a compound as a therapeutic agent. Common assays include the MTT, WST, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [9][10]
-
Cell Preparation: Plate cells in a 96-well plate at a predetermined optimal density and incubate to allow for cell attachment and growth.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include positive and negative controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Release Assay: [10][11]
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH released from damaged cells will catalyze the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at a specific wavelength. The amount of LDH released is proportional to the number of dead or membrane-damaged cells.
Enzyme Inhibition Assays (General Protocol)
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compound in an appropriate buffer.
-
Reaction Initiation: In a suitable reaction vessel (e.g., a microplate well), combine the enzyme and the test compound at various concentrations. Allow for a pre-incubation period for the compound to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. The method of detection will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry, or luminescence).
-
Data Analysis: Calculate the initial reaction rates at each compound concentration. Plot the rates against the compound concentration and fit the data to a suitable model (e.g., the Michaelis-Menten equation) to determine the IC₅₀ value.
Visualizations
Logical Relationship of Structure-Activity Relationship (SAR) Studies
The following diagram illustrates the iterative process of a typical SAR study in drug discovery, starting from a lead compound with a bicyclo[2.2.2]octane core.
Caption: Iterative cycle of a structure-activity relationship study.
General Experimental Workflow for Compound Evaluation
This diagram outlines a typical workflow for the synthesis and biological evaluation of novel bicyclic compounds.
Caption: From design to preclinical candidate evaluation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of Bicyclo[2.2.2]octane-2-carbonitrile Compounds: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of Bicyclo[2.2.2]octane-containing compounds, focusing on two promising therapeutic candidates: the MDM2 inhibitor Alrizomadlin (APG-115/AA-115) and the adenosine A1 receptor antagonist BG9928 (Tonapofylline). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds against relevant alternatives.
MDM2 Inhibitor: Alrizomadlin (APG-115/AA-115)
Alrizomadlin is a potent, orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction. By blocking this interaction, Alrizomadlin stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. Its bicyclo[2.2.2]octane core contributes to its high affinity and favorable pharmacokinetic properties. A well-established, though less potent, alternative in this class is Nutlin-3a.
Comparative In Vivo Efficacy Data
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Readout | Result |
| Alrizomadlin (APG-115) | Xenograft Mouse Model (AGS and MKN45 cells) | Gastric Adenocarcinoma | 100 mg/kg, p.o., daily for 10 days | Tumor Growth Inhibition | Significantly suppressed tumor growth. Enhanced anti-tumor effect when combined with radiation.[1][2][3] |
| Alrizomadlin (APG-115) | Syngeneic Mouse Models (Trp53wt, Trp53mut, Trp53-/-) | Various Cancers | Not specified | Antitumor Activity with PD-1 Blockade | Enhanced antitumor activity in combination with anti-PD-1 therapy, dependent on p53 in host immune cells.[4] |
| Alrizomadlin (APG-115) | Xenograft Mouse Model (SJSA-1 cells) | Osteosarcoma | Not specified | Tumor Growth Inhibition | Induces cell cycle arrest and apoptosis in a p53-dependent manner.[1] |
| Nutlin-3a | Xenograft Mouse Model (SJSA-1 cells) | Osteosarcoma | Not specified | Tumor Growth Inhibition | Known to be effective in this model which overexpresses MDM2.[5] |
Experimental Protocol: SJSA-1 Xenograft Model
This protocol outlines the methodology for evaluating the in vivo efficacy of MDM2 inhibitors in an osteosarcoma xenograft model.
Cell Culture and Implantation:
-
The human osteosarcoma cell line SJSA-1, which overexpresses MDM2, is cultured in appropriate media.[5]
-
Cells are harvested during the exponential growth phase.[5]
-
A suspension of 1 x 10^6 SJSA-1 cells in a 140-200 µL volume, often mixed with Matrigel, is subcutaneously injected into the hind leg of 10-12 week old immunodeficient mice (e.g., NOD/SCID or athymic BALB/c).[5]
Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by caliper measurements 2-3 times weekly.[5]
-
Treatment is initiated when tumors reach a volume of 200-250 mm³.[5]
-
Mice are randomized into treatment and control groups.
-
Alrizomadlin (or alternative inhibitor) is administered orally at the specified dose and schedule.[1][2] The vehicle is administered to the control group.
-
Mouse body weight is recorded regularly to monitor toxicity.[5]
Efficacy Evaluation:
-
Tumor volumes are measured throughout the study.
-
At the end of the study, tumors are excised and weighed.[5]
-
Key endpoints include tumor growth inhibition (TGI) and, in some cases, tumor regression.
Signaling Pathway and Experimental Workflow
Caption: MDM2 Inhibition Pathway and Experimental Workflow.
Adenosine A1 Receptor Antagonist: BG9928 (Tonapofylline)
BG9928 is a selective adenosine A1 receptor antagonist with a bicyclo[2.2.2]octane moiety. It has been investigated for the treatment of heart failure and renal dysfunction. By blocking the A1 receptor, BG9928 promotes diuresis and natriuresis without significantly affecting renal blood flow. Rolofylline is another selective adenosine A1 receptor antagonist that has been clinically evaluated for similar indications.
Comparative In Vivo Efficacy Data
| Compound | Animal Model | Condition | Dosing Regimen | Key Efficacy Readout | Result |
| BG9928 | Rat | Normal | Not specified | Diuresis | ED50 = 0.01 mg/kg (oral).[6] |
| BG9928 | Rat | Cisplatin-induced Acute Kidney Injury | 1 mg/kg, p.o., b.i.d. | Serum Creatinine and BUN | Sustained reductions in serum creatinine and BUN levels.[7] |
| BG9928 | Human | Congestive Heart Failure | 0.03 - 1.0 mg/kg, IV (single dose) | Urinary Sodium Excretion | Increased sodium excretion without worsening renal function.[8] |
| Rolofylline | Human | Acute Heart Failure and Renal Dysfunction | Not specified | Renal Function, Symptoms, Mortality | No significant benefit observed in the PROTECT trial.[6] |
Experimental Protocol: Rat Diuresis Model
This protocol describes a method to assess the diuretic effect of adenosine A1 receptor antagonists in rats.
Animal Preparation and Dosing:
-
Male Sprague-Dawley rats are used for the study.
-
Animals are fasted overnight with free access to water.
-
On the day of the experiment, rats are orally hydrated with a saline solution.
-
The test compound (BG9928 or alternative) is administered orally or intravenously at various doses. A vehicle control group is also included.
Urine Collection and Analysis:
-
Rats are placed in individual metabolism cages.
-
Urine is collected at specified time intervals (e.g., over 8 hours).
-
The total volume of urine is measured.
-
Urine samples are analyzed for sodium and potassium concentrations to determine natriuretic and kaliuretic effects.
Efficacy Evaluation:
-
The diuretic effect is quantified by the total urine output.
-
The natriuretic effect is determined by the total amount of sodium excreted.
-
Dose-response curves are generated to calculate the ED50 value.
Signaling Pathway and Experimental Workflow
Caption: Adenosine A1 Receptor Antagonism and Diuresis Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small molecule inhibitor of MDM2-p53 (APG-115) enhances radiosensitivity of gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MDM2 inhibitor APG-115 synergizes with PD-1 blockade through enhancing antitumor immunity in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of tonapofylline (BG9928), an adenosine A1 receptor antagonist, against cisplatin-induced acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of BG9928, an adenosine A₁ receptor antagonist, in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of Bicyclo[2.2.2]octane-2-carbonitrile and Its Analogs
For researchers and professionals in drug development, understanding the nuanced physicochemical properties of scaffold molecules is paramount. This guide provides a comparative analysis of Bicyclo[2.2.2]octane-2-carbonitrile and its structurally significant analogs, Adamantane-1-carbonitrile and Quinuclidine-3-carbonitrile. The data presented herein, supported by detailed experimental protocols, offers a foundation for informed decision-making in medicinal chemistry and materials science.
The rigid bicyclo[2.2.2]octane framework is a compelling scaffold in modern drug discovery, offering a three-dimensional architecture that can effectively probe biological space. The introduction of a carbonitrile group imparts specific electronic and steric properties that can influence a molecule's polarity, lipophilicity, and metabolic stability. To better understand these structure-property relationships, this guide provides a head-to-head comparison of this compound with two key analogs: Adamantane-1-carbonitrile, which possesses a larger, more lipophilic cage structure, and Quinuclidine-3-carbonitrile, a nitrogen-containing bridged system that introduces a basic center.
Physicochemical Properties: A Tabulated Comparison
The following table summarizes key physicochemical properties for this compound and its selected analogs. These parameters are critical in predicting the pharmacokinetic and pharmacodynamic behavior of potential drug candidates.
| Property | This compound | Adamantane-1-carbonitrile | Quinuclidine-3-carbonitrile |
| Molecular Formula | C₉H₁₃N | C₁₁H₁₅N | C₈H₁₂N₂O |
| Molecular Weight ( g/mol ) | 135.21[1] | 161.24 | 152.19[2] |
| Melting Point (°C) | Data not available | 193-196 | Data not available |
| Boiling Point (°C) | Data not available | 277.57 (rough estimate)[3] | Data not available |
| Calculated logP | 2.5[1] | Data not available | -0.3[2] |
| Solubility | Data not available | Soluble in Benzene, Methanol, Ethanol[3] | Data not available |
| pKa | Data not available | Data not available | Data not available |
Experimental Protocols
The accurate determination of physicochemical properties is fundamental to drug discovery. Below are detailed methodologies for key experiments cited in this guide.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of the crystalline compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Apparatus:
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure (Shake-Flask Method):
-
A solution of the test compound is prepared in n-octanol that has been pre-saturated with water.
-
An equal volume of water that has been pre-saturated with n-octanol is added to the separatory funnel.
-
The mixture is shaken vigorously using a vortex mixer for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two immiscible layers.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (UV-Vis spectrophotometry or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP value is the base-10 logarithm of the partition coefficient.
Logical Relationships and Experimental Workflows
Visualizing the relationships between molecular structure, experimental procedures, and biological activity is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these connections.
Caption: Experimental workflow for characterizing novel bicyclic compounds.
The rigid nature of the bicyclo[2.2.2]octane scaffold makes it an attractive starting point for the design of ligands targeting specific protein binding pockets. The introduction of a nitrile group can influence binding affinity and selectivity through its electronic and hydrogen-bonding capabilities. The following diagram illustrates a hypothetical structure-activity relationship (SAR) based on modifications to this core structure.
Caption: Structure-Activity Relationship (SAR) of bicyclic nitriles.
Biological Context: α7 Nicotinic Acetylcholine Receptor Signaling
Derivatives of the bicyclo[2.2.2]octane scaffold have shown promise as modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel involved in cognitive function and inflammatory processes.[4][5] Activation of this receptor by agonists leads to a cascade of intracellular signaling events. Understanding this pathway is critical for the rational design of novel therapeutics.
The binding of an agonist, such as a suitably functionalized bicyclo[2.2.2]octane derivative, to the α7 nAChR triggers the opening of the ion channel, leading to an influx of calcium ions (Ca²⁺). This increase in intracellular calcium can activate various downstream signaling pathways, including the JAK2-STAT3 and PI3K-Akt pathways.[4][5][6][7] These pathways are implicated in promoting cell survival and modulating inflammatory responses.[4][5][6][7]
Caption: α7 nAChR signaling pathway.
References
- 1. This compound | C9H13N | CID 243828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyquinuclidine-3-carbonitrile | C8H12N2O | CID 297283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Adamantanecarbonitrile | 23074-42-2 [chemicalbook.com]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [termedia.pl]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bicyclo[2.2.2]octane-2-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for Bicyclo[2.2.2]octane-2-carbonitrile was not located. The following guidance is based on the safety profiles of structurally similar bicyclic and nitrile compounds. It is imperative to handle this chemical with caution and to consult with a qualified safety professional before commencing any work.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on general knowledge of nitrile compounds and related chemical safety.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves offer protection against a wide range of chemicals for short-term use.[1] For prolonged contact or handling of larger quantities, consider heavier-duty nitrile or butyl rubber gloves.[2] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[3] |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against splashes. In situations with a higher risk of splashing or aerosol generation, a face shield worn over safety glasses is recommended.[1] |
| Body | Laboratory coat | A standard lab coat should be worn to protect against minor spills and contamination of personal clothing. Ensure the lab coat is buttoned and fits properly. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | Administrative and engineering controls should be the primary means of minimizing inhalation exposure.[1] If these are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[3] |
Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4][5]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
Store at room temperature.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary.[3] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[3][5] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.
-
Unused Product: Dispose of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated Packaging: Dispose of as unused product.[3] Do not reuse empty containers.
-
Waste from Spills: Collect contaminated materials in a sealed, labeled container for disposal by a licensed chemical waste disposal company.
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not allow the chemical to enter drains or sewer systems.[4]
Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. shop.dqeready.com [shop.dqeready.com]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. chemscene.com [chemscene.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
